Product packaging for Netobimin(Cat. No.:CAS No. 88255-01-0)

Netobimin

Cat. No.: B032331
CAS No.: 88255-01-0
M. Wt: 420.5 g/mol
InChI Key: WCBVUETZRWGIJQ-UHFFFAOYSA-N
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Description

Netobimin is a broad-spectrum anthelmintic prodrug belonging to the benzimidazole class, extensively utilized in veterinary parasitology research. Its primary research value lies in its metabolic activation to the active compound, albendazole, which occurs in the host. This conversion makes this compound a critical tool for studying the pharmacokinetics and bioavailability of anthelmintic agents. The mechanism of action of its active metabolite involves high-affinity binding to beta-tubulin in parasitic nematodes, thereby disrupting microtubule polymerization. This inhibition critically compromises cellular processes such as glucose uptake and protein secretion, leading to immobilization and death of the parasite. Researchers employ this compound in vitro and in vivo to investigate its efficacy against a range of gastrointestinal nematodes, lungworms, and liver flukes. Its application is pivotal for developing new strategies to combat anthelmintic resistance, understanding drug metabolism pathways, and evaluating comparative efficacy within the benzimidazole family. This product is presented as a high-purity compound to ensure reliable and reproducible experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N4O7S2 B032331 Netobimin CAS No. 88255-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O7S2/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBVUETZRWGIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236925
Record name Netobimin
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Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88255-01-0
Record name Netobimin
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Record name Netobimin [USAN:INN:BAN]
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Record name Netobimin
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Record name Netobimin
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Metabolic Pathways and Biotransformation of Netobimin

Bioconversion of Netobimin to Active Metabolites: Albendazole (B1665689), Albendazole Sulfoxide (B87167), and Albendazole Sulfone

The conversion of this compound into its therapeutically active forms is a sequential process. The initial step involves the transformation of the parent compound, this compound, into albendazole. This is followed by a series of oxidative reactions that produce albendazole sulfoxide, the primary active metabolite, and subsequently, the inactive albendazole sulfone.

Enzymatic Mechanisms of this compound Reduction and Cyclization to Albendazole

The activation of the this compound prodrug is critically dependent on the reductive environment of the gastrointestinal tract, particularly in ruminant animals. medchemexpress.comnih.gov The first essential step in its biotransformation is a nitro-reduction of the nitrophenylguanidine group of this compound, which is immediately followed by a cyclization reaction to form the benzimidazole (B57391) nucleus of albendazole. drugbank.com This conversion is not carried out by the host's own enzymes but is mediated by the anaerobic microflora present in the gut. medchemexpress.com While the specific microbial enzymes, such as nitroreductases, that catalyze this reaction have not been fully characterized, their activity is fundamental for the prodrug's activation. This microbially-driven process highlights the significant role of the gut ecosystem in the metabolic fate of this compound.

Oxidative Pathways of Albendazole to Albendazole Sulfoxide and Albendazole Sulfone

Once albendazole is formed in the gastrointestinal tract, it is absorbed into the bloodstream and transported to the liver, where it undergoes extensive first-pass metabolism. The primary oxidative pathway is the sulfoxidation of albendazole to form albendazole sulfoxide. This metabolite is considered the principal systemically active anthelmintic agent. drugbank.com This reaction is catalyzed by two main enzyme systems in the liver: the cytochrome P450 (CYP) family and the flavin-containing monooxygenases (FMOs). In humans, CYP3A4 is the major cytochrome P450 isoform involved, with a smaller contribution from CYP1A2.

Further oxidation of the active albendazole sulfoxide leads to the formation of albendazole sulfone, a pharmacologically inactive metabolite. This second oxidation step is also mediated by the cytochrome P450 system. The balance between the formation of the active sulfoxide and its conversion to the inactive sulfone is a key determinant of the drug's efficacy and duration of action.

Role of Gastrointestinal Microbiota in this compound Biotransformation

The gastrointestinal microbiota plays an indispensable role in the metabolism of this compound, particularly in ruminant species where the rumen provides a unique and highly reductive environment.

Contribution of Ruminal Microflora to Prodrug Activation

The rumen acts as a natural fermentation vat, housing a dense and diverse population of anaerobic bacteria, protozoa, and fungi. This microflora is directly responsible for the initial and essential conversion of the inactive this compound to the active albendazole. nih.gov In vitro studies using ruminal and ileal fluids from sheep and cattle have demonstrated that this compound is reduced and cyclized to albendazole, which is then further oxidized to albendazole sulfoxide and sulfone within these fluids. nih.gov This confirms that the ruminal microflora not only activates the prodrug but can also initiate the subsequent oxidative steps. The efficiency of this microbial conversion can be influenced by the animal's diet, as different feed types can alter the composition and metabolic activity of the microbial population. nih.gov

Influence of Intestinal Microflora on Metabolite Formation

Beyond the rumen, the microflora in the lower intestinal tract also contributes to this compound's biotransformation. The reductive capacity of the intestinal environment can influence the balance of albendazole metabolites. Notably, the intestinal microflora can catalyze the reduction of albendazole sulfoxide back to albendazole. This "recycling" of the active metabolite can prolong its presence in the gastrointestinal tract, potentially enhancing its efficacy against parasites residing there. Both ruminal and ileal fluids have been shown to possess the capacity for these biotransformation processes, underscoring the importance of the entire gastrointestinal microbial ecosystem in the metabolic fate of this compound. nih.gov

The following table summarizes the key metabolites and the primary enzymes or systems involved in their formation.

MetabolitePrecursorKey ReactionPrimary Enzymes/Systems Involved
Albendazole This compoundNitro-reduction and CyclizationGastrointestinal Microbiota (e.g., Nitroreductases)
Albendazole Sulfoxide AlbendazoleSulfoxidationHepatic Cytochrome P450 (CYP3A4, CYP1A2) and Flavin-containing Monooxygenases (FMOs)
Albendazole Sulfone Albendazole SulfoxideSulfoxidationHepatic Cytochrome P450 (CYP)
Hydroxyalbendazole AlbendazoleHydroxylationHepatic Cytochrome P450 (CYP2J2, CYP2C19)

Hepatic Metabolism of this compound and its Derivatives

The liver is the primary site for the biotransformation of this compound's main active metabolite, albendazole (ABZ), and its subsequent derivatives. This metabolism is a complex process involving multiple enzyme systems, primarily the Cytochrome P450 (CYP) superfamily and Flavin-containing monooxygenases (FMOs). These enzymes are responsible for the oxidative metabolic pathways that ultimately lead to the formation of more polar, water-soluble compounds that can be readily excreted from the body.

Involvement of Cytochrome P450 Systems

The Cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of albendazole and its sulfoxide metabolite. The primary reaction catalyzed by CYP enzymes in this pathway is the oxidation of albendazole sulfoxide (ABZSO) to the inactive albendazole sulfone (ABZSO2).

Research has indicated the involvement of specific CYP isoenzymes, which can vary between species. In humans, CYP3A4 is a key enzyme in the initial sulfoxidation of albendazole to ABZSO, working alongside FMOs. The subsequent oxidation of ABZSO to ABZSO2 is also mediated by the CYP system, with studies suggesting the involvement of CYP1A2 in humans.

In rats, the metabolic landscape of albendazole is also heavily influenced by CYP enzymes. Studies have shown that multiple CYP isoenzymes are involved. For instance, treatment with albendazole in rats has been shown to induce the hepatic activities of CYP1A1, CYP1A2, CYP2B1, and CYP2B2. This induction suggests that these isoenzymes are likely involved in the metabolism of albendazole and its derivatives. Specifically, in rats, CYP2C6 and CYP2A1 have been implicated in the sulfoxidation of albendazole.

It is noteworthy that albendazole and its sulfoxide metabolite can also act as inhibitors of certain CYP activities, indicating a complex interaction with this enzyme system.

Role of Flavin-Containing Monooxygenases

Flavin-containing monooxygenases (FMOs) are another critical family of enzymes involved in the hepatic metabolism of albendazole. The primary role of FMOs is the sulfoxidation of the parent compound, albendazole, to its pharmacologically active metabolite, albendazole sulfoxide (ABZSO). This reaction is a crucial step in the bioactivation of the drug.

FMOs are NADPH-dependent enzymes that catalyze the oxygenation of a wide variety of compounds containing nucleophilic heteroatoms, such as the sulfur atom in albendazole. In several species, FMOs are the predominant enzymes responsible for the production of the (+)-enantiomer of albendazole sulfoxide.

In rats, it has been demonstrated that the sulfoxidation of albendazole is catalyzed by a CYP-independent monooxygenase, with evidence pointing towards it being a substrate for FMO. Purified FAD-containing monooxygenase from hog liver has been shown to catalyze the sulfoxidation of albendazole. In both sheep and cattle, the FMO-mediated liver sulfoxidation of albendazole is highly enantioselective, producing almost exclusively the (+)-ABZSO enantiomer conicet.gov.ar.

The interplay between FMOs and CYPs in the sulfoxidation of albendazole is a key determinant of the resulting enantiomeric composition of albendazole sulfoxide, which has significant pharmacological implications.

Species-Specific Metabolic Patterns of this compound

The metabolism of this compound and its derivatives exhibits significant variation across different animal species. These differences are largely attributable to variations in the gastrointestinal physiology and the expression and activity of hepatic metabolizing enzymes, such as Cytochrome P450s and Flavin-containing monooxygenases. These species-specific metabolic patterns have a profound impact on the pharmacokinetic profile and, consequently, the efficacy of the drug in the target species.

Comparative Metabolism in Ruminant Species (Cattle, Sheep, Goats)

In ruminants, the gastrointestinal tract plays a pivotal role in the initial biotransformation of this compound. The reductive environment of the rumen facilitates the conversion of the prodrug this compound into albendazole. Following this, both ruminal and ileal fluids contribute to the oxidation of albendazole to albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO2).

Comparative studies between cattle and sheep have revealed differences in their metabolic capacity. In vitro studies have shown that while there is no significant difference in the total amount of metabolites formed, cattle ruminal and ileal fluids exhibit a greater oxidative capacity than those from sheep. This is evidenced by the higher amounts of ABZSO recovered and a lower ratio of albendazole to ABZSO in cattle fluids nih.gov.

Goats are known to metabolize and eliminate anthelmintic compounds, including those derived from this compound, more rapidly than sheep. This can lead to lower systemic drug exposure and potentially reduced efficacy if dosages are not adjusted accordingly. Pharmacokinetic studies have shown that the area under the curve (AUC) and terminal half-life of albendazole sulfoxide are significantly smaller and shorter in goats compared to sheep nih.gov.

The enantioselective metabolism of albendazole sulfoxide also differs among ruminants. The plasma concentration ratio of the (+)-ABZSO to the (-)-ABZSO enantiomer shortly after administration is estimated to be around 4.0 in cattle, 3.0 in sheep, and 1.5 in goats researchgate.net. This indicates a higher initial production or slower elimination of the (+)-enantiomer in cattle and sheep compared to goats. Over time, the proportion of the (+)-enantiomer increases in all three species.

ParameterCattleSheepGoats
Initial (+)/(-) ABZSO Ratio~4.0~3.0~1.5
Metabolite Elimination RateSlowerSlowerFaster
Predominant ABZSO Enantiomer(+)(+)(+)

Metabolic Profiles in Monogastric Animals (e.g., Horses, Rats)

Monogastric animals lack a rumen, and therefore the initial conversion of this compound to albendazole occurs further down the gastrointestinal tract. The hepatic metabolism then plays the primary role in the subsequent biotransformation.

In horses, following oral administration of this compound, neither the parent drug nor albendazole are typically detected in plasma. The main metabolites found are albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO2) nih.gov. Horses are generally considered to metabolize benzimidazoles, including albendazole, more rapidly than ruminants, leading to lower bioavailability and shorter residence times of the active metabolites conicet.gov.ar. In horses, the maximum plasma concentration of the (-)-ABZSO enantiomer has been observed to be significantly higher than the (+)-enantiomer, although the total exposure (AUC) of the two enantiomers is similar nih.gov.

Rats also exhibit rapid metabolism of albendazole. Studies have identified numerous urinary metabolites, indicating extensive biotransformation through oxidation, hydroxylation, and hydrolysis. In contrast to ruminants and horses, the plasma of rats shows a decreasing ratio of (+)/(-) ABZSO enantiomers over time, indicating a preferential formation or slower elimination of the (-)-enantiomer nih.gov. The (+) enantiomer represents a smaller proportion of the total albendazole sulfoxide exposure in rats compared to other species like humans and dogs nih.gov. The extra-hepatic sulfreduction of ABZSO back to albendazole has also been suggested to occur in rats conicet.gov.ar.

ParameterHorsesRats
Metabolism RateRapidRapid
Predominant Plasma MetabolitesABZSO, ABZSO2ABZSO, ABZSO2, and other metabolites
Predominant ABZSO Enantiomer (Plasma)(-) initially, but similar overall exposure(-)

Enantioselective Biotransformation and Stereochemical Aspects of Metabolites

The biotransformation of this compound's primary active metabolite, albendazole, is an enantioselective process, meaning that the different stereoisomers of the resulting metabolites are formed and eliminated at different rates. This is primarily due to the chiral nature of the metabolizing enzymes, Cytochrome P450s and Flavin-containing monooxygenases, which can differentiate between the prochiral center of albendazole.

The sulfoxidation of albendazole results in the formation of albendazole sulfoxide (ABZSO), which is a chiral molecule existing as two enantiomers: (+)-ABZSO and (-)-ABZSO. The relative proportions of these enantiomers in the plasma can vary significantly between species, which has important pharmacological implications as the enantiomers may exhibit different anthelmintic activity and toxicity.

Research has shown that in ruminant species such as cattle, sheep, and goats, there is a predominance of the (+)-ABZSO enantiomer in the plasma researchgate.net. This is largely attributed to the stereoselective action of the Flavin-containing monooxygenase (FMO) system in the liver of these animals, which preferentially produces the (+)-enantiomer conicet.gov.ar.

In contrast, studies in rats have revealed that while the initial plasma concentration of ABZSO is racemic, the ratio of (+)/(-) enantiomers decreases over time, indicating a preferential formation or slower elimination of the (-)-enantiomer nih.gov. This is due to the opposing enantioselectivity of the two main enzyme systems involved in albendazole sulfoxidation in rats: the FMO system produces a majority of the (+)-ABZSO, while the Cytochrome P450 system is primarily responsible for the formation of the (-)-ABZSO conicet.gov.ar.

SpeciesPredominant ABZSO Enantiomer in PlasmaPrimary Enzyme System Responsible for Predominant Enantiomer
Cattle(+)FMO
Sheep(+)FMO
Goats(+)FMO
Horses(-) initially, but similar overall exposureCYP P450
Rats(-)CYP P450

Factors Influencing Metabolic Conversion Efficiency

Impact of Gastrointestinal Environment (e.g., pH, Digesta Transit)

The environment within the gastrointestinal (GI) tract plays a pivotal role in the metabolic conversion of this compound. Key environmental factors include the chemical conditions, such as pH, and the physical dynamics, such as the transit time of digesta.

The biotransformation of this compound is highly dependent on the presence of ruminal and intestinal microflora, which create a reductive environment essential for its conversion to albendazole (ABZ). nih.govnih.gov In vitro studies have demonstrated that ruminal and ileal fluids from sheep and cattle can reduce and cyclize this compound into albendazole and its subsequent oxidative metabolites, albendazole sulphoxide (ABZSO) and albendazole sulphone (ABZSO2). nih.gov Conversely, no metabolic activity is observed in the acidic environment of the abomasum or in boiled gastrointestinal fluids where the microbial and enzymatic activity has been neutralized, confirming the crucial role of the gut microflora. nih.govnih.gov The rumen, in particular, acts as a physiological reservoir, allowing for the slow release and dissolution of the compound, which is enhanced by the low pH of the abomasum before absorption in the small intestine. researchgate.netmdpi.com

Table 1: In Vitro Biotransformation of this compound in Ruminant Gastrointestinal Fluids

Gastrointestinal FluidMetabolic ActivityMetabolites ProducedKey Finding
Ruminal Fluid (Sheep & Cattle)HighAlbendazole (ABZ), Albendazole Sulphoxide (ABZSO), Albendazole Sulphone (ABZSO2)Demonstrates efficient reductive and cyclizing capability due to microflora. nih.govnih.gov
Ileal Fluid (Sheep & Cattle)ModerateAlbendazole (ABZ), Albendazole Sulphoxide (ABZSO), Albendazole Sulphone (ABZSO2)Shows that metabolic conversion continues in the lower gastrointestinal tract. nih.gov
Abomasal FluidNoneNoneThe acidic environment does not facilitate the initial reductive conversion. nih.gov
Boiled GI FluidsNoneNoneConfirms that the conversion process is dependent on heat-sensitive components like microbes/enzymes. nih.gov

Effects of Host Nutritional Status and Physiological State

The host's nutritional and physiological condition can significantly modulate the metabolic pathways of this compound. These factors influence the composition of the gut microbiome and the dynamics of the digestive system, which are central to the drug's biotransformation.

The type of diet directly impacts the composition and metabolic activity of the microbial population in the rumen. nih.gov Research has shown that ruminal fluid from sheep fed a concentrate-based diet is more efficient at the nitroreduction of this compound compared to fluid from sheep fed a hay-based diet. nih.gov This suggests that diet-induced shifts in the ruminal microflora can alter the pattern and efficiency of drug biotransformation. nih.gov Furthermore, the nutritional state of the animal, such as being fed versus fasted, can affect the plasma kinetics of the metabolites. In goats, feeding was found to significantly enhance the plasma concentrations of albendazole sulphoxide and albendazole sulphone, leading to a larger area under the curve (AUC) and a longer half-life for both metabolites compared to fasted animals. researchgate.net This is likely due to a slower GI transit time in fed animals, which allows for more complete absorption. parasitipedia.net

The physiological state of the host, including age, also influences metabolic efficiency. Studies in sheep have indicated that immature metabolic processes in very young animals (e.g., one-month-old lambs) can contribute to a lower relative bioavailability of this compound. nih.gov The area under the curve for the albendazole sulphoxide metabolite was significantly lower in one-month-old sheep compared to eight-month-old sheep after this compound administration, suggesting that the metabolic pathways are not fully developed in younger animals. nih.gov

Table 2: Effect of Host Nutritional State on Albendazole Metabolite Plasma Concentrations in Goats

MetaboliteNutritional StateParameterValueSignificance
Albendazole Sulphoxide (ABZSO)FedAUC (Area Under Curve)Significantly LargerFeeding enhances the availability of active metabolites in the plasma. researchgate.net
Half-life (t1/2)Significantly Longer
FastedAUC (Area Under Curve)Smaller
Half-life (t1/2)Shorter
Albendazole Sulphone (ABZSO2)FedCmax (µg/ml)1.06 ± 0.17Maximum plasma concentration is significantly higher in the fed state. researchgate.net
AUC (Area Under Curve)Significantly Larger
FastedCmax (µg/ml)0.72 ± 0.20
AUC (Area Under Curve)Smaller

Pharmacodynamics: Molecular and Cellular Mechanisms of Netobimin S Action

Binding Interactions with Parasitic Tubulin and Microtubule Dynamics

The core mechanism of action of benzimidazole (B57391) anthelmintics, including Netobimin's active metabolites, involves their interaction with tubulin, a crucial structural protein.

The active metabolites of this compound, particularly albendazole (B1665689) sulfoxide (B87167), bind to tubulin dimers, thereby inhibiting their polymerization into microtubules. nih.govresearchgate.netdrugcentral.orgherts.ac.uknih.gov Microtubules are dynamic cytoskeletal components essential for numerous cellular functions in eukaryotic organisms, including cell division (formation of mitotic spindle), intracellular transport of organelles and vesicles, nutrient absorption, and maintaining cell shape and motility. nih.govresearchgate.netnih.gov The disruption of microtubule assembly by this compound's metabolites leads to degenerative alterations in parasitic cells, impairing these vital processes. researchgate.net This ultimately results in the disorganization of the cytoskeleton and the interruption of secretory processes, such as those from the Golgi apparatus. nih.gov

Research findings have quantified the inhibitory effects of albendazole and its sulfoxide metabolite on tubulin binding. For instance, studies assessing the ability of various benzimidazoles to bind tubulin have determined IC₅₀ values (the concentration of unlabeled drug required to inhibit 50% of labeled drug binding) and apparent equilibrium association constants (Kₐ). The binding constants of albendazole (ABZ) and albendazole sulfoxide (ABZSO) correlate with their anthelmintic potency. veteriankey.com Albendazole has been shown to decrease microtubule polymer mass in cells and induce abnormal morphological formation, including multipolar spindles and multinucleated cells, indicative of disrupted microtubule networks. drugcentral.orgherts.ac.uk

Table 1: Representative Tubulin Binding Affinities of Albendazole and Albendazole Sulfoxide

CompoundTarget Organism/SystemBinding Parameter (IC₅₀ or Kₐ)Reference
Albendazole (ABZ)Haemonchus contortus tubulinHigh-affinity binding veteriankey.com
Albendazole Sulfoxide (ABZSO)Haemonchus contortus tubulinLower Kₐ than expected from potency veteriankey.com
Albendazole Sulfoxide (AlbS)Giardia duodenalis β-tubulinIC₅₀ = 2.71 µM asm.org
Oxfendazole (Febendazole sulphoxide)Giardia duodenalis β-tubulinIC₅₀ = 2.39 µM asm.org

A critical aspect of this compound's selective toxicity towards parasites, with minimal impact on host cells, lies in the differential binding affinity of its active metabolites to helminthic β-tubulin isotypes. Benzimidazole anthelmintics preferentially bind to parasite β-tubulin rather than mammalian tubulin. nih.govresearchgate.netdrugcentral.orgnih.gov This selectivity is attributed to structural differences between the tubulin of the host and the parasite. The binding of these compounds to parasitic β-tubulin disrupts the dynamic equilibrium between tubulin dimers and microtubule polymers, which is essential for parasitic cellular functions. nih.gov This differential binding is key to their efficacy as anthelmintics, allowing them to target parasitic cells effectively without causing significant harm to the host.

Impact on Parasite Bioenergetics and Nutrient Uptake

Beyond microtubule disruption, this compound's active metabolites significantly impair the parasite's energy metabolism and nutrient acquisition.

The inhibition of microtubule polymerization directly affects the parasite's ability to absorb glucose, which is a primary energy source for many helminths. nih.govresearchgate.netnih.gov Microtubules are involved in the transport mechanisms necessary for glucose uptake across the parasite's tegument or intestinal cells. nih.gov The impaired glucose absorption subsequently leads to a severe depletion of the parasite's glycogen (B147801) reserves. nih.govresearchgate.netnih.gov Glycogen is the main storage form of glucose in helminths, and its depletion effectively starves the parasite, compromising its survival and reproductive capacity. nih.govresearchgate.net

In addition to affecting glucose uptake, this compound and its active metabolites have been reported to interfere with specific enzymes involved in the parasite's energy metabolism. Notably, this compound has been shown to inhibit the glutamate (B1630785) dehydrogenase enzyme in nematodes. cymitquimica.comcymitquimica.com This inhibition prevents the parasite from synthesizing glutamate, a process crucial for its metabolic pathways and potentially contributing to paralysis. cymitquimica.comcymitquimica.com Furthermore, other benzimidazoles have been observed to reduce enzyme activity related to carbohydrate catabolism, such as the fumarate (B1241708) reductase system, and to inhibit malate (B86768) dehydrogenase activity, both of which are critical for ATP production in helminths. researchgate.net The disruption of these enzymatic pathways leads to a significant decrease in ATP production, resulting in energy depletion within the parasite. researchgate.net

Consequences for Parasite Cellular Processes

The profound impairment of glucose uptake and the subsequent depletion of glycogen reserves induce a state of energy starvation, paralyzing the parasite and rendering it unable to sustain vital functions. nih.govresearchgate.netnih.gov This metabolic collapse, combined with the structural damage caused by microtubule inhibition, ultimately leads to the immobilization, death, or expulsion of the worms from the host. nih.govresearchgate.net

Disruption of Cell Division and Reproduction

Microtubules are fundamental components of the eukaryotic cytoskeleton, playing indispensable roles in various cellular processes, most notably cell division. They form the mitotic spindle, which is essential for chromosome segregation during mitosis veteriankey.comveteriankey.comresearchgate.netwikipedia.orgresearchgate.net. By binding to β-tubulin, this compound (via albendazole) inhibits the polymerization of tubulin dimers, thereby preventing the assembly and formation of functional microtubules researchgate.netveteriankey.comunlp.edu.arwikipedia.orgmims.comcabidigitallibrary.org.

This disruption of microtubule formation leads to a cascade of detrimental effects on parasitic cells, primarily halting their ability to divide veteriankey.comresearchgate.netwikipedia.orgresearchgate.net. For helminths, this antimitotic action is critical, as it impedes the development and proliferation of the parasite. A significant consequence of this mechanism is the ovicidal effect, where the drug prevents the hatching of parasite eggs by inhibiting microtubule-dependent processes vital for embryonic development within the egg nih.govveteriankey.comcabidigitallibrary.org. Furthermore, the interference with cellular processes necessary for replication also contributes to the inhibition of egg production in helminths mims.com. The reliance of parasites on microtubules for various functions, including reproduction, ensures that their disruption is incompatible with growth and survival researchgate.netgla.ac.ukiu.edustir.ac.uk.

Impairment of Motility and Secretory Functions

Beyond cell division, microtubules are integral to the maintenance of cell shape, cell motility (e.g., in cilia and flagella), intracellular transport, and secretory functions within cells veteriankey.comresearchgate.netresearchgate.net. The binding of this compound's active metabolite to parasite tubulin disrupts these microtubule-dependent processes.

The impairment of cytoplasmic microtubules directly affects the parasite's ability to absorb essential nutrients, such as glucose parasitipedia.netresearchgate.netveteriankey.comresearchgate.netwikipedia.orgmims.commims.comugent.be. This blockage of glucose uptake leads to a depletion of glycogen reserves and a subsequent reduction in adenosine (B11128) triphosphate (ATP) formation, effectively starving the helminth and leading to its immobilization and eventual death parasitipedia.netresearchgate.netveteriankey.comresearchgate.netwikipedia.orgmims.commims.comugent.be. Additionally, the disruption extends to the transport of secretory vesicles, which are crucial for various physiological functions in the parasite veteriankey.comresearchgate.net. A reduction in enzyme activity, such as acetylcholinesterase secretion, has also been observed as a consequence of microtubule disruption veteriankey.com.

Comparative Analysis of Tubulin Binding Kinetics: Parasite versus Mammalian Host

A key aspect of this compound's (and by extension, albendazole's) therapeutic selectivity lies in the differential binding affinity and kinetics of its active metabolite to parasite tubulin compared to mammalian tubulin. Benzimidazole anthelmintics exhibit a selective affinity for parasitic β-tubulin researchgate.netveteriankey.comveteriankey.comresearchgate.net.

Research indicates that the rate constant for the dissociation of benzimidazoles from parasite tubulin is considerably lower than that from mammalian tubulin veteriankey.com. This disparity in dissociation rates is a primary factor explaining the selective toxicity of these compounds towards parasites while maintaining a wide safety margin in mammalian hosts veteriankey.com. Although benzimidazole carbamates bind reversibly to tubulin in both parasites and mammals, the differences in binding affinities are crucial for their selective action unlp.edu.ar.

Studies have shown that certain benzimidazoles, such as albendazole, oxibendazole, and carbendazim, demonstrate no binding to mammalian brain tubulin under specific assay conditions. However, they exhibit a low micromolar dissociation constant (Kd) for tubulin purified from chicken erythrocytes, which contains the TUBB1 β-tubulin isotype mdpi.com. In contrast, mammalian brain tubulin typically contains different β-tubulin isotypes, such as TUBB2 and TUBB3, and may possess an altered colchicine (B1669291) binding site mdpi.com. This suggests that variations in the structural characteristics of tubulin and its binding site across different species contribute to the observed selectivity mdpi.com. The increased binding affinity of these compounds for fungal tubulin compared to plant or animal tubulin further highlights the species-specific differences in tubulin interaction mdpi.com.

Pharmacokinetics and Disposition of Netobimin and Its Metabolites

Absorption Kinetics and Systemic Bioavailability of Netobimin and its Metabolites

The absorption characteristics of this compound and its metabolites are influenced by the drug's physicochemical properties and the route of administration, especially within the gastrointestinal (GI) tract.

Benzimidazole (B57391) compounds, including this compound, typically exhibit limited water solubility, which largely restricts their administration to oral or intraruminal suspensions msdvetmanual.com. For absorption to occur through the GI mucosa, drug particles must first dissolve in the enteric fluids msdvetmanual.com. This dissolution process is significantly enhanced by extreme pH values, particularly the low pH found in the abomasum of ruminants msdvetmanual.com.

The gastrointestinal tract plays a crucial role in the metabolism of this compound. In vitro studies have demonstrated that ruminal and ileal fluids from sheep and cattle can convert the this compound prodrug into albendazole (B1665689) (ABZ), which is then further oxidized to ABZSO and ABZSO2 nih.gov. Notably, no metabolic conversion of this compound was observed when incubated with abomasal fluid nih.gov. This localized metabolism within the GI tract is significant because the GI tract is a primary site for the reduction of sulfoxide (B87167) metabolites, such as ABZSO, back to their parent thioether forms like ABZ moswrat.com.

In cattle, ABZ has been detected in various gastrointestinal compartments for up to 72 hours following this compound administration, even after the parent prodrug is no longer detectable in the digestive tract (typically cleared within 12-18 hours post-administration) moswrat.com. This sustained presence of the active metabolite highlights the importance of GI metabolism and recycling in maintaining drug exposure to parasites.

The route of administration significantly impacts the bioavailability and subsequent systemic exposure to this compound and its active metabolites. The conversion efficiency of this compound into its main plasma metabolites, ABZSO and ABZSO2, is considerably higher following oral or intraruminal administration compared to subcutaneous (SC) injection in both sheep and cattle regulations.gov. This suggests that oral routes facilitate more effective biotransformation into the active anthelmintic compounds.

Studies in calves comparing two injectable formulations of this compound (trisamine salt solution and zwitterion suspension) administered subcutaneously showed rapid absorption of the parent drug, detected between 0.25 and 12 hours post-treatment. Peak plasma concentrations (Cmax) for this compound were achieved at approximately 0.75 to 0.81 hours avma.org. However, albendazole was not detected in plasma following SC administration of this compound in these calves avma.org. Albendazole sulfoxide was detected later, from 4 to 20 hours (trisamine formulation) and 6 to 24 hours (zwitterion formulation) after SC administration avma.org. Despite differences in parent drug kinetics, the two injectable formulations were found to be bioequivalent in terms of the area under the plasma concentration-time curve (AUC) and time to peak concentration (Tmax) for this compound and ABZSO2, and AUC for ABZSO avma.org.

In sheep, ABZ was detected in plasma only after intraruminal (i.r.) treatment, and even then, at a low area under the curve (AUC) nih.gov. Conversely, the Cmax and AUC for ABZSO and ABZSO2 were significantly higher after intraruminal administration of this compound compared to subcutaneous administration nih.gov. This indicates a less efficient conversion of this compound into its active albendazole metabolites when administered subcutaneously nih.gov.

Furthermore, the bioavailability of the active ABZSO metabolite has been observed to be lower, and its elimination rate more rapid, in cattle compared to sheep regulations.gov. Consequently, this compound is generally considered to have greater clinical efficacy when administered orally or intraruminally than parenterally, and it may be relatively more effective in sheep than in cattle regulations.gov. Immature metabolic processes in younger animals, such as 1-month-old lambs, have also been shown to contribute to lower relative bioavailability of this compound compared to direct ABZSO administration herts.ac.uk.

Table 1: Pharmacokinetic Parameters of this compound and Albendazole Sulfoxide in Calves (Subcutaneous Administration, 12.5 mg/kg body weight) avma.org

ParameterThis compound (Trisamine)This compound (Zwitterion)Albendazole Sulfoxide (Trisamine)Albendazole Sulfoxide (Zwitterion)
Cmax (μg/ml)2.20 ± 1.031.37 ± 0.590.48 ± 0.160.46 ± 0.26
Tmax (hours)0.75 ± 0.190.81 ± 0.189.50 ± 1.4111.30 ± 1.04
AUC (μg·h/ml)7.59 ± 3.116.98 ± 1.60N/AN/A
t½β (hours)2.59 ± 0.633.57 ± 1.45N/AN/A

Note: N/A indicates data not explicitly provided for this specific parameter for the metabolite in the source, or not directly comparable in the context of the table.

Oral co-administration of this compound with fenbendazole (B1672488) in Merino sheep has been shown to significantly increase the AUC of ABZSO at lower this compound dosages (7.5 mg/kg), suggesting an enhancement in its bioavailability nih.gov.

Distribution Profiles of this compound and its Active Metabolites

The distribution of this compound and its active metabolites to various tissues and compartments is critical for their anthelmintic action.

Benzimidazole methylcarbamates, including the active metabolites of this compound, are extensively distributed from the bloodstream into the gastrointestinal tract and other tissues such as the lungs msdvetmanual.comconicet.gov.ar. This broad distribution is a key factor in their efficacy against parasites located in the GI mucosa, GI lumen, and lungs msdvetmanual.comconicet.gov.ar. For parasites residing in organs like the liver and lungs, systemic absorption from the GI tract is essential to achieve therapeutic concentrations msdvetmanual.com.

Intestinal parasites are exposed not only to the unabsorbed drug passing through the GI tract but also to the absorbed fraction present in the blood (as they feed on intestinal mucosa) and any drug that is recycled into the gut msdvetmanual.com. The ability of anthelmintic molecules to penetrate the parasite's external cuticular (nematodes) or tegumental (cestodes and trematodes) structure is influenced by the drug's lipophilicity msdvetmanual.comsafe-digital.org. Passive diffusion is identified as the primary mechanism for the entry of benzimidazole anthelmintics through the external surface of these parasites safe-digital.org. A direct correlation exists between the lipophilicity of benzimidazole compounds and their capacity to traverse the tegument of tapeworms safe-digital.org.

Interestingly, while albendazole (ABZ) is generally not detected in peripheral plasma, it has been found in high concentrations within the abomasal mucosa and within Haemonchus contortus parasites recovered from treated sheep conicet.gov.arsafe-digital.org. This suggests that ABZ from the abomasal fluid and mucosal tissue is available to reach the target nematode via its external cuticle safe-digital.org. Strategies such as fasting in cattle have been shown to increase the concentration of active drug in target tissues like the GI mucosa and lungs, potentially improving parasite control msdvetmanual.com. Albendazole sulfoxide (ABZSO) is well distributed throughout the body after intravenous administration, with reported volume of distribution (Vd) values ranging from 0.67 L/kg in cattle to 1.2 L/kg in sheep conicet.gov.ar. Due to similar physicochemical properties, ABZSO enantiomers exhibit a comparable distribution pattern, reaching parasite location tissues including digestive mucosa, ileal and abomasal fluids, liver, and lung conicet.gov.ar.

Following this compound administration in cattle, peak concentrations of ABZSO are typically reached within 7-10 hours, while ABZSO2 peaks later, at 15-22 hours, in both plasma and gastrointestinal (GI) compartments veteriankey.com. Although plasma concentrations of these metabolites become undetectable within 30-36 hours post-treatment, their profiles in the rumen, abomasum, and ileum demonstrate a prolonged, "extra" slow elimination phase that can extend up to 72 hours post-treatment veteriankey.com.

This extended presence of active metabolites in the GI tract is attributed to a reversible exchange between plasma and GI compartments, facilitated by a pH gradient-mediated concentration of ABZSO in the digestive fluids moswrat.com. This mechanism allows the GI compartments to act as a reservoir for ABZSO, which can then be reduced to ABZ, contributing to sustained drug exposure at the site of infection moswrat.com. Both this reversible exchange and metabolic interconversion within the digestive tract are crucial for the prolonged presence of these anthelmintically active metabolites in the GI tract, which is highly relevant for their efficacy against gastrointestinal parasites moswrat.com. Mean concentrations of ABZSO are generally higher than those of ABZSO2 until approximately 30 hours post-administration, after which ABZSO concentrations may fall below those of the inactive metabolite mdpi.com.

Active metabolites of this compound, particularly albendazole sulfoxide (ABZSO), have been shown to cross the placenta and enter the fetal blood circulation researchgate.net. Studies in ewes have provided insights into the transplacental transfer of ABZSO. The area under the blood concentration-time curve (AUC) and maximum concentration (Cmax) of ABZSO were significantly higher in the maternal circulation compared to the fetal circulation.

Table 2: Comparative Pharmacokinetic Parameters of Albendazole Sulfoxide in Ewes and Fetuses researchgate.net

ParameterEwes (Maternal)Fetuses
AUC (mg·h/mL)8.61.6
Cmax (mg/mL)9.51.19
Half-life (h)0.51.1

The placenta plays a critical role in moderating maternal-fetal drug transfer and pharmacokinetics, with its structural components and enzymatic activity influencing the passage of compounds frontiersin.org. Generally, a low molecular weight favors placental translocation nih.gov.

Elimination Pathways and Excretion Kinetics

The elimination of this compound and its metabolites primarily occurs through a combination of renal, biliary, and fecal excretion pathways parasitipedia.netmerckvetmanual.comherts.ac.uk.

Renal Excretion of Parent Compound and Metabolites

Renal excretion plays a significant role in the elimination of this compound metabolites. In ruminants, a substantial portion of the administered dose, specifically 60-70%, is excreted via urine, with albendazole sulfoxide being the major metabolite identified in this pathway parasitipedia.net. Studies in sheep have shown that after intraruminal (i.r.) administration of this compound at 20 mg/kg, 17.05% of the total dose was excreted in the urine as this compound, albendazole, albendazole sulfoxide, and albendazole sulfone. Following subcutaneous (s.c.) administration, this percentage decreased to 8.16% nih.gov. In human volunteers, albendazole sulfoxide (ALBSO) and its metabolite NHALBSO2 were rapidly excreted in urine and quantifiable for up to 96 hours post-treatment conicet.gov.ar.

Biliary Excretion and Enterohepatic Recirculation

Biliary secretion is a crucial pathway for the clearance of benzimidazole compounds, including this compound's metabolites merckvetmanual.commsdvetmanual.com. In sheep, approximately 14% of the administered this compound dose is excreted into the bile, partially in the form of active metabolites, which helps maintain effective anthelmintic concentrations within the bile ducts parasitipedia.net. The enterohepatic recirculation (EHR) mechanism, involving the excretion of compounds into the bile and subsequent reabsorption from the intestine back into the bloodstream, significantly influences the disposition of benzimidazoles merckvetmanual.commsdvetmanual.comresearchgate.netelifesciences.org. This recycling process can prolong the systemic exposure and increase the apparent half-life of these compounds in vivo merckvetmanual.commsdvetmanual.comresearchgate.netelifesciences.org. For benzimidazoles, the biliary route is considered the most important pathway for their secretion and recycling within the gastrointestinal (GI) tract merckvetmanual.commsdvetmanual.com.

Fecal Excretion Patterns

The majority of the administered this compound dose is ultimately excreted in the feces regulations.gov. In studies involving horses, this compound itself was not detected in fecal samples, but its metabolite, albendazole, was found to be predominant researchgate.netherts.ac.uknih.gov. Similarly, in sheep, this compound was not detected in fecal samples, with albendazole being the predominant form observed researchgate.net.

Kinetic Parameters of this compound and its Metabolites

The pharmacokinetic parameters, such as peak plasma concentrations (Cmax), time to peak concentration (Tmax), and area under the curve (AUC), vary depending on the animal species and the formulation or route of administration of this compound.

Peak Plasma Concentrations (Cmax) and Time to Peak Concentration (Tmax)

Studies in calves administered this compound subcutaneously at 12.5 mg/kg showed rapid absorption of the parent drug. For the trisamine salt formulation, the maximal plasma concentration (Cmax) of this compound was 2.20 ± 1.03 μg/ml, achieved at a time to peak concentration (Tmax) of 0.75 ± 0.19 hours. For the zwitterion suspension, this compound's Cmax was 1.37 ± 0.59 μg/ml with a Tmax of 0.81 ± 0.18 hours avma.orgnih.gov.

In horses given this compound orally at 10 mg/kg, the maximum plasma concentration of albendazole sulfoxide (ABZSO) was 0.53 ± 0.14 μg/ml, occurring at a Tmax of 10.50 hours. Albendazole sulfone (ABZSO2) reached a Cmax of 0.36 ± 0.09 μg/ml at a Tmax of 19.50 hours researchgate.netherts.ac.uknih.gov.

In calves treated orally with this compound at 20 mg/kg, the zwitterion suspension resulted in a higher Cmax for both metabolites compared to the trisamine solution. For ABZSO, the Cmax was 1.21 ± 0.13 μg/ml with the zwitterion suspension versus 0.67 ± 0.12 μg/ml with the trisamine solution. For ABZSO2, the Cmax was 2.91 ± 0.10 μg/ml for the zwitterion suspension versus 1.67 ± 0.11 μg/ml for the trisamine solution nih.gov.

Table 1: Peak Plasma Concentrations (Cmax) and Time to Peak Concentration (Tmax) of this compound and its Metabolites

Compound/MetaboliteSpeciesRouteDose (mg/kg)FormulationCmax (μg/ml)Tmax (hours)Source
This compoundCalvesSC12.5Trisamine2.20 ± 1.030.75 ± 0.19 avma.orgnih.gov
This compoundCalvesSC12.5Zwitterion1.37 ± 0.590.81 ± 0.18 avma.orgnih.gov
Albendazole SulfoxideHorsesOral10N/A0.53 ± 0.1410.50 researchgate.netherts.ac.uknih.gov
Albendazole SulfoneHorsesOral10N/A0.36 ± 0.0919.50 researchgate.netherts.ac.uknih.gov
Albendazole SulfoxideCalvesOral20Zwitterion1.21 ± 0.13N/A nih.gov
Albendazole SulfoxideCalvesOral20Trisamine0.67 ± 0.12N/A nih.gov
Albendazole SulfoneCalvesOral20Zwitterion2.91 ± 0.10N/A nih.gov
Albendazole SulfoneCalvesOral20Trisamine1.67 ± 0.11N/A nih.gov

Area Under the Curve (AUC) Analysis

The area under the plasma concentration-time curve (AUC) provides a measure of the total systemic exposure to the drug and its metabolites. In calves administered this compound subcutaneously at 12.5 mg/kg, the AUC for the parent this compound was 7.59 ± 3.11 μg·h/ml for the trisamine formulation and 6.98 ± 1.60 μg·h/ml for the zwitterion formulation avma.orgnih.gov.

For albendazole sulfoxide (ABZSO) in the same calf study, the AUC was 3.86 ± 1.04 μg·h/ml (trisamine) and 4.40 ± 3.24 μg·h/ml (zwitterion) avma.orgnih.gov. Albendazole sulfone (ABZSO2) showed an AUC of 6.98 ± 1.60 μg·h/ml (trisamine) and 10.51 ± 7.41 μg·h/ml (zwitterion) researchgate.netavma.org. The AUC for ABZSO2 was notably higher than that for ABZSO, with AUC ratios of 1.8 (trisamine) and 2.4 (zwitterion) avma.org.

In horses administered this compound orally, the AUC of albendazole sulfoxide and albendazole sulfone was reported to be similar to each other researchgate.netherts.ac.uknih.gov.

When this compound was administered orally to calves at 20 mg/kg, the zwitterion suspension resulted in significantly higher AUC values for both ABZSO and ABZSO2 compared to the trisamine solution. For ABZSO, the AUC was 18.55 ± 1.45 μg·h/ml (zwitterion) versus 8.57 ± 0.91 μg·h/ml (trisamine). For ABZSO2, the AUC was 51.67 ± 1.95 μg·h/ml (zwitterion) versus 22.77 ± 1.09 μg·h/ml (trisamine) nih.gov. The ratio of AUC for ABZSO2/ABZSO was 2.92 ± 0.26 for the zwitterion and 2.80 ± 0.20 for the trisamine formulation nih.gov.

Table 2: Area Under the Curve (AUC) of this compound and its Metabolites

Compound/MetaboliteSpeciesRouteDose (mg/kg)FormulationAUC (μg·h/ml)Source
This compoundCalvesSC12.5Trisamine7.59 ± 3.11 avma.orgnih.gov
This compoundCalvesSC12.5Zwitterion6.98 ± 1.60 avma.orgnih.gov
Albendazole SulfoxideCalvesSC12.5Trisamine3.86 ± 1.04 avma.orgnih.gov
Albendazole SulfoxideCalvesSC12.5Zwitterion4.40 ± 3.24 avma.orgnih.gov
Albendazole SulfoneCalvesSC12.5Trisamine6.98 ± 1.60 researchgate.netavma.org
Albendazole SulfoneCalvesSC12.5Zwitterion10.51 ± 7.41 researchgate.netavma.org
Albendazole SulfoxideHorsesOral10N/ASimilar to ABZSO2 researchgate.netherts.ac.uknih.gov
Albendazole SulfoneHorsesOral10N/ASimilar to ABZSO researchgate.netherts.ac.uknih.gov
Albendazole SulfoxideCalvesOral20Zwitterion18.55 ± 1.45 nih.gov
Albendazole SulfoxideCalvesOral20Trisamine8.57 ± 0.91 nih.gov
Albendazole SulfoneCalvesOral20Zwitterion51.67 ± 1.95 nih.gov
Albendazole SulfoneCalvesOral20Trisamine22.77 ± 1.09 nih.gov

Efficacy of Netobimin Against Helminthic Infections

Broad-Spectrum Anthelmintic Activity

Netobimin exhibits broad-spectrum activity against a wide array of internal parasites, including gastrointestinal and respiratory roundworms (nematodes), tapeworms (cestodes), and adult liver flukes (trematodes) nih.govwikipedia.orgfishersci.ca.

This compound, through its active metabolite albendazole (B1665689), is effective against numerous gastrointestinal roundworms in livestock. This includes adult and L4-larval stages, as well as arrested larvae, of significant species such as Bunostomum, Haemonchus, Ostertagia-Teladorsagia, Trichostrongylus, Cooperia, Nematodirus, Chabertia, Oesophagostomum, and Trichuris nih.gov.

In goats, this compound has been found to be effective against gastrointestinal nematodes across multiple farms wikipedia.org. However, instances of diminished efficacy and resistance have been reported, particularly concerning Teladorsagia circumcincta in cashmere goat flocks wikipedia.orgmims.com. Resistance to benzimidazoles, including this compound, is a growing concern in small ruminants globally, with studies in Portugal indicating reduced efficacy of benzimidazole-based anthelmintics against gastrointestinal nematodes in sheep and goats nih.govwikipedia.orgfishersci.be.

Table 1: Efficacy of this compound against Gastrointestinal Nematodes in Yearling Beef Heifers wikipedia.org

Parasite SpeciesEfficacy (%)Statistical Significance (P-value)
Oesophagostomum radiatum100≤ 0.01
Cooperia spp.97.66≤ 0.01
Nematodirus helvetianus100Not significant
Immature Ostertagia ostertagi3.19-
Adult Ostertagia ostertagi66.14≤ 0.05
Overall (excluding Trichuris spp.)67.40≤ 0.05

This compound is effective against lungworms of livestock, including species such as Dictyocaulus nih.gov. Studies in dairy goats have shown this compound's efficacy against the small lungworm Muellerius capillaris, with larval count reductions ranging from 72% to 92% depending on the dosage wikidata.org. The systemic distribution of albendazole sulfoxide (B87167), the active metabolite, allows this compound to reach and effectively treat parasitic infections in various host tissues and organs outside the gastrointestinal tract, contributing to its efficacy against lungworms and other tissue nematodes nih.govwikipedia.org.

This compound's anthelmintic spectrum extends to most livestock tapeworms, such as Moniezia and Taenia species nih.gov. Furthermore, it is effective against adult liver flukes, including Fasciola hepatica and Fascioloides magna, although it does not show efficacy against immature stages of these trematodes nih.govfishersci.ca.

Research on naturally infected sheep demonstrated this compound's efficacy against Dicrocoelium dendriticum, a small liver fluke. Oral suspensions of 5% and 15% this compound resulted in efficacies of 90.80% and 91.50%, respectively, based on post-mortem examination wikipedia.orgwikidata.org. In cattle, this compound treatment has achieved 100% efficacy in reducing the parasitic burden of Fasciola hepatica between 2 and 8 weeks post-treatment, as indicated by significant reductions in IgG responses to F. hepatica antigens invivochem.com. Similarly, in sheep, this compound treatment led to significant reductions in F. hepatica egg excretion invivochem.com.

Table 2: Efficacy of this compound against Trematodes

Parasite SpeciesHost SpeciesThis compound Suspension/DoseEfficacy (%)Reference
Dicrocoelium dendriticumSheep5% suspension90.80 wikipedia.orgwikidata.org
Dicrocoelium dendriticumSheep15% suspension91.50 wikipedia.orgwikidata.org
Fasciola hepaticaCattleNot specified100 invivochem.com
Fasciola hepaticaSheepNot specified80-100 invivochem.com

Efficacy Studies in Diverse Host Species

This compound is primarily used in livestock, with documented efficacy in cattle, sheep, and goats nih.gov.

Cattle: this compound has shown high efficacy against various gastrointestinal nematodes, including Oesophagostomum radiatum, Cooperia spp., and Nematodirus helvetianus. Its effectiveness against adult Ostertagia ostertagi is moderate, while it is less effective against immature stages wikipedia.org. Additionally, this compound has demonstrated 100% efficacy against Fasciola hepatica in cattle invivochem.com.

Sheep: In sheep, this compound is effective against gastrointestinal roundworms like Haemonchus contortus (with 99.8% reduction against a susceptible strain) wikipedia.org. It also shows high efficacy against Dicrocoelium dendriticum (over 90%) and Fasciola hepatica (80-100%) wikipedia.orgwikidata.orginvivochem.com. However, resistance to benzimidazoles, including this compound, is prevalent in Haemonchus contortus and other gastrointestinal nematodes in sheep in various regions nih.govwikipedia.orgwikipedia.org.

Goats: this compound is effective against gastrointestinal strongyles and the lungworm Muellerius capillaris in goats wikipedia.orgwikidata.org. Efficacy against digestive tract strongyles in dairy goats ranged from 44% to 79% depending on the dosage, with Trichostrongylus colubriformis being a remaining worm species wikidata.org. Resistance of Teladorsagia circumcincta to this compound has been observed in goat flocks wikipedia.orgmims.com.

While this compound is primarily used in livestock, research has explored its potential in other animal species. Studies have indicated that this compound could be used as an anthelmintic in horses, demonstrating a 100% reduction in fecal strongyle egg counts at two and four weeks post-treatment with an oral dose of 10 mg/kg wikipedia.org. However, it is generally noted that this compound is scarcely used in horses or pets, including swine, poultry, dogs, and cats nih.gov.

Factors Modulating Anthelmintic Efficacy

The effectiveness of this compound as an anthelmintic is influenced by several interconnected factors, including the specific parasite species and strain, host physiological conditions, and the pharmacokinetic profile of the compound.

Influence of Parasite Species and Strain Susceptibility

Against Muellerius capillaris infections in dairy goats, this compound showed good efficacy, reducing larval output in feces by 86% to 92% at dosages of 10 mg/kg administered twice or 7.5 mg/kg administered thrice avma.org. However, its efficacy against benzimidazole-resistant strains of gastrointestinal strongyles in dairy goats was lower, with fecal egg counts reduced by 44% to 79%, and Trichostrongylus colubriformis remaining as the predominant worm avma.org. For Dicrocoelium dendriticum in naturally infected sheep, this compound suspensions (5% and 15%) demonstrated efficacies of 90.80% and 91.50%, respectively, based on post-mortem examination researchgate.netmdpi.com.

The following table summarizes the efficacy of this compound against various parasite species:

Parasite Species (Host)Efficacy (%)NotesSource
Ostertagia spp. (Sheep)96.20 - 100Dose-dependent (7.5 mg/kg to 20 mg/kg) nih.gov
Trichostrongylus spp. (Sheep)100At both 7.5 mg/kg and 20 mg/kg nih.gov
Nematodirus spp. (Sheep)100At both 7.5 mg/kg and 20 mg/kg nih.gov
Haemonchus contortus (Sheep)100At both 7.5 mg/kg and 20 mg/kg nih.gov
Overall Gastrointestinal Nematodes (Sheep)90.16 - 98.77All life stages, dose-dependent (7.5 mg/kg to 20 mg/kg) nih.gov
Muellerius capillaris (Dairy Goats)86 - 92Reduction of larval output avma.org
Benzimidazole-resistant Gastrointestinal Strongyles (Dairy Goats)44 - 79Reduction in fecal egg counts; Trichostrongylus colubriformis remained avma.org
Dicrocoelium dendriticum (Sheep)90.80 - 91.50Depending on suspension concentration (5% to 15%) researchgate.netmdpi.com

Impact of Host Factors and Physiological Conditions

Research indicates that this compound is effective in different host species, notably sheep and goats nih.govavma.orgresearchgate.net. For instance, studies have evaluated its efficacy in dairy goats and lambs avma.orgmdpi.com. While the specific influence of host factors such as age, nutritional status, or immune response on this compound's efficacy is not extensively detailed in the provided information, its application in various livestock species suggests a general applicability, with efficacy potentially varying based on the host's physiological state and the specific parasitic burden.

Comparative Efficacy of this compound with Other Anthelmintic Agents

Comparative studies are essential for positioning this compound within the broader spectrum of anthelmintic treatments, evaluating its performance against both similar and distinct chemical classes of drugs.

Comparison with Other Benzimidazole (B57391) Derivatives

This compound's efficacy against Muellerius infections in goats has been reported as similar to that obtained with other benzimidazole derivatives such as Albendazole, Fenbendazole (B1672488), and Oxfendazole avma.org. However, the landscape of anthelmintic efficacy is dynamic, with resistance patterns emerging. For instance, while Albendazole at 15 mg/kg has historically shown high efficacy (92-96% reduction in fecal excretion, or 99% with repeated doses) against Dicrocoelium dendriticum in sheep, a recent study reported a significantly lower efficacy of 39% for Albendazole in a French sheep farm, indicating a potential lack of efficacy or emerging resistance mdpi.com. Similarly, Fenbendazole has shown a lack of efficacy (48% reduction) in sheep and goats on some farms and a 71% reduction in another study, suggesting resistance mdpi.com. These findings highlight that while this compound belongs to the benzimidazole class, its performance can differ from other members, especially in the context of resistant parasite populations.

Evaluation against Non-Benzimidazole Anthelmintics

In scenarios involving benzimidazole-resistant nematode strains in goats, non-benzimidazole alternatives like Levamisole or Morantel tartrate were considered "apparently better alternatives" compared to this compound avma.org. This suggests that while this compound is effective against susceptible strains, its utility may be limited where resistance to the benzimidazole class is prevalent. Another non-benzimidazole compound, Thiophanate (B166795), demonstrated an efficacy of 74.4% against Dicrocoelium dendriticum at a dose of 50 mg/kg researchgate.netmdpi.com. This provides a benchmark for comparing this compound's efficacy (90.80% to 91.50% against D. dendriticum) against a different chemical class researchgate.netmdpi.com.

The following table provides a comparative overview of this compound's efficacy with other anthelmintic agents:

Anthelmintic AgentChemical ClassTarget Parasite(s)Efficacy (%)NotesSource
This compoundBenzimidazole (pro-drug)Muellerius capillaris (Goats)86 - 92Similar to other BZs avma.org
This compoundBenzimidazole (pro-drug)Benzimidazole-resistant gastrointestinal strongyles (Goats)44 - 79Lower efficacy against resistant strains avma.org
This compoundBenzimidazole (pro-drug)Dicrocoelium dendriticum (Sheep)90.80 - 91.50 researchgate.netmdpi.com
AlbendazoleBenzimidazoleMuellerius capillaris (Goats)Similar to this compound avma.org
AlbendazoleBenzimidazoleDicrocoelium dendriticum (Sheep)92 - 99 (historical); 39 (recent)Historical high efficacy, recent study shows significant reduction mdpi.com
FenbendazoleBenzimidazoleMuellerius capillaris (Goats)Similar to this compound avma.org
FenbendazoleBenzimidazoleGastrointestinal nematodes (Sheep/Goats)48 - 71Lack of efficacy/resistance observed mdpi.com
OxfendazoleBenzimidazoleMuellerius capillaris (Goats)Similar to this compound avma.org
LevamisoleImidazothiazoleBenzimidazole-resistant nematodes (Goats)"Apparently better"Considered better alternative against resistant strains avma.org
ThiophanateBenzimidazole (pro-drug)Dicrocoelium dendriticum (Sheep)74.4At 50 mg/kg researchgate.netmdpi.com
IvermectinMacrocyclic LactoneMuellerius capillaris (Goats)Similar to this compound avma.org

Anthelmintic Resistance to Netobimin

Epidemiology and Global Prevalence of Resistance to Netobimin

The global prevalence of anthelmintic resistance is nearly cosmopolitan, affecting almost all domestic animal species. slu.se Brazil, for instance, has been a prominent region for reported anthelmintic resistance in small ruminants. scielo.br

Documented Cases of Resistance in Target Parasite Populations

Resistance to this compound has been specifically documented in several parasite species across different geographical locations:

Brazil: Early reports from Brazil indicated Haemonchus contortus resistance to this compound in sheep. scielo.brmdpi.comfao.org

Spain: Diminished efficacy of this compound was observed in a flock of cashmere goats in Asturias, with Teladorsagia circumcincta identified as the predominant resistant species. nih.gov

Netherlands: Studies in the Netherlands demonstrated reduced efficacy of this compound against a benzimidazole-resistant strain of Haemonchus contortus in sheep, with post-mortem worm count reductions of 40.9% at a 7.5 mg/kg dose and 89.5% at a 20 mg/kg dose against the resistant strain. nih.govtandfonline.com

Portugal: "Doubtful" efficacy of this compound in lambs was reported, with a fecal egg count reduction test (FECRT) showing a 91.75% reduction. ulisboa.pt

Italy: While some studies in Northern Italy found 100% efficacy for this compound in all treated flocks, other benzimidazoles in the same region showed resistance, indicating a varied resistance landscape depending on the specific parasite populations and management practices. d-nb.info

Benzimidazole (B57391) resistance, in general, affects a broad range of gastrointestinal nematodes, including species from the genera Haemonchus, Trichostrongylus, Teladorsagia, Cooperia, Nematodirus, and Oesophagostomum. slu.se In Brazil, multiple resistance to anthelmintics, including benzimidazoles, is well-established in many sheep herds, with Haemonchus contortus and Trichostrongylus colubriformis frequently identified as prevalent and resistant species. scielo.br

Table 1: Documented Cases of this compound Resistance

LocationTarget AnimalTarget Parasite SpeciesObserved Efficacy/ResistanceReference
BrazilSheepHaemonchus contortusResistance reported scielo.brmdpi.comfao.org
SpainGoatsTeladorsagia circumcinctaDiminished efficacy nih.gov
NetherlandsSheepHaemonchus contortusReduced efficacy (40.9-89.5%) nih.govtandfonline.com
PortugalLambsGastrointestinal nematodes (GIN)Doubtful efficacy (FECRT 91.75%) ulisboa.pt

Factors Contributing to the Development and Spread of Resistance

The development and spread of anthelmintic resistance are multifactorial, encompassing genetic, biological, and operational elements. slu.se Key contributing factors include:

Frequent and Inappropriate Drug Use: Over-reliance on anthelmintics and their frequent application, especially within the same drug class, exerts strong selection pressure on parasite populations, favoring resistant individuals. slu.seresearchgate.netscielo.brresearchgate.net

Under-dosing: Administering sub-therapeutic doses of anthelmintics allows a greater proportion of susceptible worms to survive, contributing to the development of resistance. researchgate.netresearchgate.netnih.gov Compromised drug availability in the bloodstream and target tissues can also lead to subtherapeutic exposure. msdvetmanual.com

Introduction of Resistant Worms: The movement of animals from regions where resistance is already present can introduce resistant parasite strains into new areas, accelerating the spread of resistance. scielo.brresearchgate.netnih.gov

Refugia Management: The size of the "refugia" population—susceptible larvae on pastures or worms within untreated animals—is crucial. A small refugia population at the time of treatment intensifies selection pressure, as a higher proportion of the surviving worms are resistant, leading to a faster development of resistance. fao.orgresearchgate.netnih.gov

Lack of Integrated Control Strategies: Sole reliance on chemical control without incorporating other parasite management practices contributes to the rapid development of resistance. slu.sefao.org

Molecular and Cellular Mechanisms of Resistance

Anthelmintic resistance in parasites involves several molecular and cellular adaptations that reduce drug efficacy. The primary mechanisms include alterations in drug target sites, upregulation of drug efflux systems, and enhanced drug metabolism. nih.govwalshmedicalmedia.com For benzimidazoles like this compound, the mechanisms of resistance are relatively well-understood. mdpi.com this compound, as a benzimidazole carbamate (B1207046) (BZ-C), primarily acts by binding to β-tubulin, thereby inhibiting microtubule polymerization and disrupting essential cellular functions in the parasite. researchgate.netunlp.edu.ar

Alterations in Parasitic Tubulin Structure and Drug Binding Affinity

The most common molecular mechanism conferring benzimidazole resistance involves specific mutations in the parasite's β-tubulin gene, particularly the isotype 1 β-tubulin gene. researchgate.netijarbs.comnih.gov These single nucleotide mutations result in amino acid substitutions in the β-tubulin protein, which reduce the binding affinity of the benzimidazole drug. researchgate.netnih.gov This diminished binding prevents the drug from effectively interfering with microtubule assembly, thus compromising its anthelmintic action. researchgate.netunlp.edu.ar

Key mutations frequently associated with benzimidazole resistance include:

Phenylalanine to Tyrosine at Codon 200 (F200Y): This is a widely recognized mutation in the β-tubulin gene that confers resistance. researchgate.netijarbs.comnih.govresearchgate.net

Glutamic Acid to Alanine at Codon 198 (E198A): This mutation, along with other variants at codon 198 (e.g., E198V, E198L, E198K, E198I, E198Stop), has been correlated with benzimidazole resistance. researchgate.netnih.govresearchgate.net The E198V allele, for instance, can confer a fitness detriment to the parasite, which may explain its lower frequency in natural populations. researchgate.net

Phenylalanine to Tyrosine at Codon 167 (F167Y): This mutation also contributes to benzimidazole resistance in nematodes. researchgate.netijarbs.comresearchgate.net

These amino acid substitutions can alter the structure of the β-tubulin protein, affecting its ability to dimerize and polymerize into microtubules, thereby reducing the efficacy of benzimidazoles. researchgate.netresearchgate.net

Table 2: Key β-Tubulin Mutations Associated with Benzimidazole Resistance

CodonOriginal Amino AcidSubstituted Amino AcidMutation CodeImpact on ResistanceReference
167PhenylalanineTyrosineF167YConfers resistance researchgate.netijarbs.comresearchgate.net
198Glutamic AcidAlanineE198AConfers resistance researchgate.netresearchgate.net
198Glutamic AcidValine, Leucine, Lysine, Isoleucine, StopE198V, E198L, E198K, E198I, E198StopCorrelated with resistance nih.govresearchgate.net
200PhenylalanineTyrosineF200YConfers resistance researchgate.netijarbs.comnih.govresearchgate.net

Upregulation of Drug Efflux Mechanisms in Parasites

Another significant mechanism of anthelmintic resistance involves the increased efflux of drugs from the parasite's cells. walshmedicalmedia.comsafe-digital.org This is primarily mediated by the upregulation of efflux pump proteins, such as P-glycoproteins (P-gps) and other ATP-binding cassette (ABC) transporters, embedded in the parasite's cell membrane. nih.govwalshmedicalmedia.comnih.govuq.edu.au These transporters actively pump the anthelmintic drugs out of the parasite's intracellular compartments, leading to lower intracellular drug concentrations that are insufficient to achieve a therapeutic effect. walshmedicalmedia.com

Studies have shown that P-glycoproteins are involved in the active efflux of anthelmintics and are considered important non-specific mechanisms of resistance. uq.edu.au For example, increased expression of specific P-gp genes (e.g., pgp-1, pgp-9.1, pgp-9.2) has been observed in drug-resistant Haemonchus contortus isolates. uq.edu.au Furthermore, exposure to anthelmintics can stimulate the activity of existing transporter proteins, contributing to the efflux mechanism. uq.edu.au

Enhanced Drug Metabolism within Resistant Parasite Strains

Parasites can also develop resistance by enhancing their ability to metabolize or detoxify anthelmintic drugs through enzymatic pathways. walshmedicalmedia.comsafe-digital.org This metabolic resistance often involves the upregulation of detoxification enzymes, such as cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs). walshmedicalmedia.com These enzymes catalyze the biotransformation of drugs into inactive or less toxic metabolites, facilitating their elimination from the parasite's cytoplasm and reducing their effective concentration at the target site. walshmedicalmedia.com For instance, increased expression of CYP34/35 has been reported in multidrug-resistant Haemonchus contortus. nih.gov Enhanced metabolic capacity has also been identified in triclabendazole-resistant liver flukes, contributing to the development of resistance. safe-digital.org

Methodologies for Detection and Monitoring of Resistance

Molecular Diagnostic Tools for Resistance Alleles

The accurate and timely detection of anthelmintic resistance is crucial for effective parasite control. Molecular diagnostic tools offer a sensitive and specific means to identify resistance alleles, even at low frequencies, which is often predictive of drug efficacy. wikipedia.orgfishersci.se These tools primarily focus on detecting genetic mutations associated with resistance mechanisms.

A range of molecular tests are employed to identify molecular markers of anthelmintic resistance. Polymerase Chain Reaction (PCR)-based assays are fundamental, including:

Allele-Specific PCR (AS-PCR): This method uses primers designed to specifically bind to either the susceptible or resistant allele, allowing for the detection of specific single nucleotide polymorphisms (SNPs) linked to resistance. wikipedia.orgwikipedia.org

Restriction Fragment-Length Polymorphism (RFLP) Analysis: This technique involves using restriction enzymes that cleave DNA at specific recognition sites. If a SNP associated with resistance creates or destroys a restriction site, RFLP can differentiate between resistant and susceptible alleles. wikipedia.orgwikipedia.org

Tandem Competitive PCR: This assay allows for the quantitative measurement of resistance-associated allelic frequencies. wikipedia.orgwikipedia.org

Multiplex PCR and Quantitative PCR (qPCR): These advanced PCR methods offer increased sensitivity and the ability to simultaneously detect multiple resistance alleles or quantify their frequency within a parasite population. wikipedia.org

Beyond PCR-based methods, pyrosequencing assays are utilized to precisely measure resistance-associated allelic frequencies. wikipedia.orgwikipedia.org More recently, Next-Generation Sequencing (NGS) technologies , such as deep amplicon sequencing approaches like "Nemabiome" sequencing, have emerged as powerful diagnostic and surveillance tools. fishersci.sewikipedia.org While initially developed for species identification and quantification, Nemabiome sequencing has been adapted to assess the presence of benzimidazole resistance by deep sequencing of β-tubulin amplicons, enabling accurate measurement of resistance allele frequencies down to 0.1%. fishersci.sewikipedia.org

For benzimidazole anthelmintics, such as albendazole (B1665689) (the active metabolite of this compound), resistance is primarily characterized by specific amino acid substitutions in the β-tubulin gene . Key mutations identified in parasitic nematodes that correlate with benzimidazole resistance include F200Y, F167Y, and various substitutions at position 198 (e.g., E198V, E198L, E198K, E198I, E198Stop). wikipedia.orgfishersci.ca These β-tubulin alleles serve as promising markers for monitoring resistance across nematode populations. Additionally, changes in the expression of drug transporters like P-glycoprotein have also been linked to benzimidazole resistance. wikipedia.orgmacsenlab.com

The application of these molecular diagnostic tools is becoming an integral part of parasite control programs, allowing for early detection of resistance, monitoring its spread, and guiding treatment decisions to maintain sensitive refugia populations. wikipedia.orgfishersci.ca

Table 1: Key Molecular Markers and Associated Anthelmintic Classes

Anthelmintic ClassPrimary Resistance Gene/MechanismSpecific Alleles/MarkersDiagnostic Tools
Benzimidazolesβ-tubulin gene mutationsF167Y, F200Y, E198V, E198L, E198K, E198I, E198StopAS-PCR, RFLP, Competitive PCR, qPCR, Pyrosequencing, Nemabiome sequencing
BenzimidazolesP-glycoprotein expressionAltered gene structure/transcriptionMolecular assays (e.g., PCR-based)

Strategies for Resistance Management and Mitigation

The escalating challenge of anthelmintic resistance necessitates a paradigm shift from reliance solely on chemical control to more integrated and sustainable approaches. wikipedia.orgwikidoc.org Strategies for resistance management and mitigation aim to preserve the efficacy of existing anthelmintics and delay the emergence of further resistance.

Rational Use of Anthelmintics and Combination Therapies

Rational use of anthelmintics is paramount to extending their effective lifespan. This involves making informed decisions about drug selection and administration. guidechem.com

Avoiding Frequent and Continuous Use: The frequent and continuous use of a single anthelmintic class exerts strong selection pressure, leading to rapid development of resistance. wikipedia.org Resistance often develops to an entire chemical family rather than a specific drug within that family. wikipedia.org

Correct Dosing and Efficacy Confirmation: Underdosing can accelerate resistance development by exposing parasites to sub-lethal concentrations, allowing partially resistant worms to survive and reproduce. wikipedia.orgcenmed.com Conversely, ensuring treatments are fully effective and confirming their efficacy through post-treatment monitoring (e.g., fecal egg count reduction tests) is essential. macsenlab.comcenmed.com

Drug Rotation: While historically recommended, slow rotation of anthelmintics with different mechanisms of action can be effective if practiced with fully effective drugs from two or three classes. However, if resistance is already present in a class, its effectiveness is compromised. wikipedia.org

Combination therapies involve administering two or more anthelmintics with different mechanisms of action simultaneously. wikipedia.orgmims.comthegoodscentscompany.com The primary justifications for this approach are:

Enhanced Efficacy: Combinations can provide effective control even in the presence of single or multiple drug resistance, as it is less likely for parasites to be resistant to all compounds in the combination. mims.comthegoodscentscompany.com

Slowing Resistance Development: By requiring parasites to possess multiple resistance alleles to survive treatment, combination therapies significantly reduce the number of resistant genotypes that survive. mims.comthegoodscentscompany.com This leads to a greater dilution of resistant genotypes by the susceptible parasites in refugia, thereby delaying the emergence of widespread resistance to the individual components. mims.comthegoodscentscompany.com

Strategic Drenching: In some cases, strategic drenching with combinations (e.g., moxidectin (B1677422) and this compound) has been shown to improve animal productivity and be economically effective. jyoungpharm.org

However, concerns exist regarding combination therapies, including the potential for concurrent selection for multi-drug resistance if refugia are insufficient, or if shared resistance mechanisms exist between the combined chemical classes. mims.comthegoodscentscompany.com Therefore, combination therapies must be used in conjunction with other sustainable anthelmintic use principles. mims.comthegoodscentscompany.com

Novel Approaches to Overcome Resistance

Ongoing research and development are crucial for discovering and implementing novel strategies to combat anthelmintic resistance. These efforts focus on developing new tools, including more efficacious drugs, vaccines, and improved diagnostics. cenmed.com

Current novel approaches include:

New Drug Discovery: Research into novel chemical classes of anthelmintics is vital. For instance, amino-acetonitrile derivatives (AADs), like monepantel, represent a new class with a distinct mechanism of action (targeting a unique lineage of nicotinic acetylcholine (B1216132) receptor component ACR-23 in nematodes). wikipedia.orgwikipedia.orgmacsenlab.com However, even with new classes, the development of resistance remains a concern, highlighting the continuous need for innovation. wikipedia.org

Vaccine Development: Continued efforts are focused on developing effective vaccines against helminth infections. Promising avenues include vaccines based on "hidden gut" antigens, which target antigens not typically exposed to the host immune system during natural infection, as seen with Haemonchus contortus. wikidata.org

Exploiting Helminth-Microbiota Interactions: Understanding and manipulating the interactions between helminths and the host microbiota could offer new avenues for parasite control. fishersci.se

Genetic Engineering and Chemical Genetic Screens: Harnessing knowledge from parasite genome sequencing is key to identifying genes responsible for drug resistance. cenmed.com This information can then be used as a starting point for target-specific pharmacological or genetic modulation to test the functional importance of individual genes and pathways. Chemical genetic screens and the use of model systems like Caenorhabditis elegans are being explored for drug discovery. cenmed.com

Ultimately, overcoming anthelmintic resistance requires a collective, integrated effort that combines "smart" use of existing anthelmintics with the continuous development and implementation of innovative control approaches. wikidata.orgcenmed.com

Toxicological Profile and Safety Considerations of Netobimin

Mechanisms Underlying Host Toxicity

Potential Interactions with Mammalian Cellular Processes

The primary mechanism of action for benzimidazole (B57391) anthelmintics, including the active metabolites of Netobimin, involves binding to β-tubulin, a critical protein component of microtubules veteriankey.comcrimsonpublishers.com. Microtubules are essential for various cellular functions, including cell division, intracellular transport, and maintaining cell structure, in both parasitic and mammalian cells crimsonpublishers.com.

While benzimidazoles target tubulin in parasites, their interaction with mammalian cellular processes is characterized by a differential binding affinity. The rate constant for the dissociation of benzimidazoles from parasite tubulin is significantly lower than that from mammalian tubulin, contributing to their selective toxicity towards helminths veteriankey.comcrimsonpublishers.comulisboa.pt. However, at sufficient concentrations, these compounds and their metabolites can interact with mammalian cellular processes.

Research indicates that albendazole (B1665689) (ABZ) and its active metabolite, albendazole sulfoxide (B87167) (ABZSO), which are formed from this compound, have been associated with developmental toxicity in experimental animals researchgate.net. Studies involving pregnant rats administered teratogenic doses of this compound showed that ABZSO accumulated in embryo tissues at much higher concentrations than ABZ, suggesting that ABZSO is largely responsible for the observed developmental effects in mammals researchgate.netconicet.gov.ar. These effects can include weight loss, skeletal malformations, and embryotoxicity conicet.gov.ar. General toxicity tests using mammalian cell cultures, such as fibroblasts, HeLa, and hepatoma cells, can be employed to assess alterations in basal cellular functions and specific organ-related toxic effects carnegiescience.edu.

Role of Active Metabolites in Adverse Effects

This compound acts as a prodrug, undergoing a series of metabolic transformations within the host. It is converted to albendazole (ABZ), which is then further oxidized to its primary active metabolite, albendazole sulfoxide (ABZSO), and subsequently to the less active or inactive albendazole sulfone (ABZSO2) msdvetmanual.comveteriankey.comresearchgate.net. This metabolic conversion is crucial for its anthelmintic efficacy and also dictates its toxicological profile in the host.

The active metabolite, ABZSO, is largely responsible for the observed toxicological effects of this compound in mammalian systems. Studies have demonstrated that ABZSO alone is sufficient to induce developmental effects in mammals, which are typically attributed to albendazole-forming drugs researchgate.net. For instance, following the administration of teratogenic doses of this compound to pregnant rats, the concentrations of ABZSO in embryo tissues were substantially higher (approximately 1.5 µg/g) compared to ABZ (approximately 0.06 µg/g), directly implicating ABZSO in the developmental toxicity researchgate.net.

Although benzimidazoles are generally considered safe, the teratogenic potential of this compound, ABZ, and ABZSO has been documented in various mammalian models, including rats and sheep conicet.gov.ar. These effects manifest as weight loss, skeletal malformations, and embryotoxicity, highlighting the importance of understanding the metabolic fate of this compound and the specific contributions of its active metabolites to potential adverse outcomes conicet.gov.ar.

Comparative Toxicity Analysis with Other Anthelmintics

This compound's toxicological profile is often compared with other benzimidazole anthelmintics due to shared metabolic pathways and mechanisms of action. Benzimidazoles, as a class, exhibit a wide safety margin in mammalian hosts primarily because their active metabolites, such as albendazole sulfoxide (derived from this compound and albendazole) and fenbendazole (B1672488) sulfoxide (oxfendazole, derived from fenbendazole), possess a significantly higher affinity for parasite tubulin than for mammalian tubulin veteriankey.comcrimsonpublishers.comulisboa.pt.

While this compound is converted to albendazole and then albendazole sulfoxide, other benzimidazoles like fenbendazole are metabolized to fenbendazole sulfoxide (oxfendazole) and fenbendazole sulfone msdvetmanual.comveteriankey.com. A notable distinction in comparative toxicity is that oxfendazole, the primary metabolite of fenbendazole, has shown no toxic effects on pregnant mice, rats, sheep, or cattle, suggesting a potentially different toxicological signature compared to albendazole sulfoxide in certain contexts nih.gov.

The extensive metabolism of pro-benzimidazoles like this compound into active forms such as albendazole sulfoxide means that the systemic exposure to these metabolites largely dictates the comparative toxicological outcomes msdvetmanual.comveteriankey.com.

Host-Parasite Selective Toxicity Ratios

The concept of selective toxicity is fundamental to the efficacy and safety of anthelmintic drugs like this compound. This selectivity refers to the drug's ability to harm the parasite without causing significant damage to the host organism. For this compound and other benzimidazole anthelmintics, this is primarily achieved through a differential interaction with the structural protein tubulin.

Microtubules, composed of tubulin, are ubiquitous in eukaryotic cells, including those of both parasites and mammalian hosts crimsonpublishers.com. However, the key to the selective toxicity of benzimidazoles lies in the kinetic differences of their binding to tubulin. The rate constant for the dissociation of benzimidazole compounds from parasite tubulin is considerably lower than the rate constant for their dissociation from mammalian tubulin veteriankey.comcrimsonpublishers.comulisboa.pt. This means that the drug binds more stably and for a longer duration to the parasite's tubulin, leading to sustained disruption of critical microtubule-dependent processes in the helminth veteriankey.comcrimsonpublishers.com.

This selective binding results in a cascade of detrimental effects within the parasite, including the disruption of cytoplasmic microtubules, inhibition of glucose uptake, and impaired transport of secretory vesicles, ultimately leading to cell disintegration and death of the helminth veteriankey.comcrimsonpublishers.comresearchgate.net. The comparatively weaker and more transient binding to mammalian tubulin ensures a wide safety margin for the host veteriankey.comcrimsonpublishers.comulisboa.pt.

Table 1: Key Benzimidazole Compounds and Their Metabolites in Toxicological Context

Compound (Parent Drug/Prodrug)Primary Active Metabolite(s)Role in Toxicity
This compoundAlbendazole sulfoxide (ABZSO)Implicated in developmental toxicity in mammals researchgate.netconicet.gov.ar.
AlbendazoleAlbendazole sulfoxide (ABZSO)Causes malformations and embryonic lethality in experimental animals researchgate.net.
FenbendazoleFenbendazole sulfoxide (Oxfendazole)Generally shows no toxic effects on pregnant mammalian models nih.gov.

Advanced Research Methodologies for Netobimin Studies

Chromatographic Techniques for Quantitative Analysis and Stability Assessment

Chromatographic methods are foundational in Netobimin research, offering robust tools for both quantitative analysis and stability assessment of the parent compound and its active metabolites.

High-Performance Liquid Chromatography (HPLC) is extensively utilized for the quantitative analysis and stability assessment of this compound and its key metabolites: albendazole (B1665689) (ABZ), albendazole sulfoxide (B87167) (ABZSO), and albendazole sulfone (ABZSO₂). benchchem.comnih.govresearchgate.netcapes.gov.brnih.gov HPLC methods have demonstrated linearity within the range of 1–10 μg/mL for this compound, with high recovery rates often exceeding 99% and a relative standard deviation (RSD) typically below 1.2%. benchchem.comgrafiati.com

Typical HPLC parameters for this compound and its metabolites involve the use of C18 columns, such as a 250 × 4.6 mm C18 column or an Acclaim RSLC C18 2.2µm, 2.1x100mm column. benchchem.comnih.govmassbank.eu Various mobile phase compositions have been optimized for effective separation and detection. Examples include acetonitrile:water (70:30) with a flow rate of 1.0 mL/min, or a mixture of acetonitrile/methanol/0.01 M potassium dihydrogen phosphate (B84403) (56:14:30 by volume) at a flow rate of 0.5 mL/min. benchchem.comnih.govgrafiati.comresearchgate.netresearchgate.net Detection is commonly performed using UV detectors at wavelengths such as 254 nm or 298 nm, or through more sensitive techniques like tandem mass spectrometry (LC-MS/MS). benchchem.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

HPLC applications in this compound research span several critical areas, including pharmacokinetic studies to determine plasma disposition and faecal excretion in various animal species like horses, sheep, and cattle. researchgate.netcapes.gov.brnih.govherts.ac.uk These studies reveal that this compound is rapidly metabolized, with ABZSO and ABZSO₂ often being the predominant metabolites detected in plasma. researchgate.netnih.govherts.ac.uk HPLC is also vital for assessing the purity of this compound and for developing stability-indicating methods to monitor its degradation products. benchchem.comnih.govgrafiati.com

Table 1: Representative HPLC Parameters for this compound and Metabolite Analysis

ParameterTypical Value/DescriptionSource
Column C18 (e.g., 250 × 4.6 mm, or Acclaim RSLC C18) benchchem.comnih.govmassbank.eu
Mobile Phase 1 Acetonitrile:Water (70:30) benchchem.com
Flow Rate 1 1.0 mL/min benchchem.com
Detection 1 UV at 254 nm benchchem.com
Mobile Phase 2 Acetonitrile/Methanol/0.01 M Potassium Dihydrogen Phosphate (56:14:30 v/v) nih.govgrafiati.comresearchgate.netresearchgate.net
Flow Rate 2 0.5 mL/min nih.govgrafiati.comresearchgate.net
Detection 2 UV at 254 nm nih.govgrafiati.comresearchgate.net
Linearity Range 1–10 μg/mL (for this compound) benchchem.comgrafiati.com
Recovery Rates >99% benchchem.com
RSD (%) <1.2% benchchem.com

Thin-Layer Chromatography (TLC) serves as a valuable technique for the determination of this compound, particularly for qualitative analysis, purity checks, and initial screening, especially in the presence of its degradation products. nih.govgrafiati.comresearchgate.net TLC methods commonly employ silica (B1680970) gel 60 F₂₅₄ plates. nih.govgrafiati.comresearchgate.net Optimized mobile phases have been developed, such as a mixture of toluene/methanol/chloroform/ammonium hydroxide (B78521) (5:4:6:0.1 by volume). nih.govgrafiati.comresearchgate.net After separation, the spots are typically scanned densitometrically, often at a wavelength of 346 nm. nih.govgrafiati.comresearchgate.net TLC methods for this compound have demonstrated linearity in the range of 0.5–5 μ g/band , with mean percentage recoveries reported around 99.7%. benchchem.comgrafiati.com These methods are noted for their specificity, capable of determining this compound accurately even when up to 90% of its degradation product is present. grafiati.com

The active metabolite of this compound, albendazole sulfoxide (ABZSO), exhibits chirality, meaning it exists as two enantiomers. researchgate.netherts.ac.uk Chiral phase-based HPLC is a specialized chromatographic technique employed to separate and quantify these enantiomers. This is crucial for understanding their individual pharmacokinetic profiles and potential differences in biological activity. researchgate.netherts.ac.uk

Spectroscopic and Spectrometric Methods in this compound Research

Spectroscopic and spectrometric techniques are fundamental for the structural elucidation, identification, and quantitative analysis of this compound and its metabolites.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the quantitative analysis and identification of this compound. In HPLC applications, UV detectors are commonly employed at specific wavelengths, such as 254 nm or 298 nm, to monitor the elution of this compound and its related compounds. benchchem.comnih.govgrafiati.comresearchgate.net

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Mass spectrometry, particularly in combination with liquid chromatography (LC-MS/MS), is indispensable for the structural validation of this compound, identification of its various metabolites, and highly sensitive quantitative analysis in complex matrices. benchchem.comnih.govmassbank.euresearchgate.netnih.govmassbank.euresearchgate.netulpgc.es LC-MS/MS is often the preferred method for anthelmintic drug residue analysis due to its superior sensitivity, selectivity, accuracy, and precision, especially for polar compounds. nih.gov Mass spectra provide characteristic molecular ion information, such as m/z at 420 for intact this compound. nih.gov Advanced techniques like LC-ESI-QTOF and LC-ESI-QFT are utilized for metabolites like albendazole sulfoxide and albendazole sulfone, yielding detailed fragmentation patterns and exact mass data crucial for their definitive identification and quantification. massbank.eumassbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers comprehensive structural elucidation and confirmation for this compound and its degradation products. It provides detailed information about the molecular structure, including the arrangement of atoms and the presence of specific functional groups, ensuring the identity and purity of the synthesized or isolated compounds. benchchem.comtcichemicals.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups present in this compound and its degradation products. For instance, the IR spectrum of intact this compound is characterized by an absorption frequency corresponding to the C=O ester carbamate (B1207046) group at 1769.37 cm⁻¹. nih.gov This technique provides valuable insights into the chemical bonds and molecular vibrations, aiding in structural confirmation and monitoring chemical changes.

In Vitro Model Systems for Metabolism and Efficacy Studies

In vitro model systems play a crucial role in understanding the metabolism of this compound and its efficacy at a cellular and molecular level, particularly concerning its interaction with tubulin.

This compound functions as a prodrug, undergoing metabolism in the host to yield albendazole, which is the primary active anthelmintic agent. ontosight.aiparasitipedia.netveteriankey.com The anthelmintic activity of albendazole is primarily attributed to its binding to β-tubulin in parasitic cells. parasitipedia.netveteriankey.commerckvetmanual.com This interaction disrupts the dynamic equilibrium between tubulin monomers and microtubules, which are essential hollow tubular organelles involved in various vital cellular processes in parasites, including cell division, maintenance of cell shape, motility, secretion, nutrient absorption, and intracellular transport. parasitipedia.netmerckvetmanual.commims.com

The inhibition of microtubule polymerization by albendazole leads to a cascade of detrimental effects within the parasite. Specifically, it impairs glucose uptake, subsequently depleting the parasite's glycogen (B147801) reserves. This disruption of energy metabolism ultimately results in the paralysis and death of the parasite. parasitipedia.netmerckvetmanual.commims.com

Cell culture models are instrumental in studying this mechanism of action. These models, often employing parasitic cell lines, allow researchers to conduct competitive binding assays to assess the affinity of this compound's active metabolites for tubulin. While specific detailed protocols for this compound's direct tubulin binding assays in cell culture were not extensively detailed in the search results, the principle is well-established for benzimidazoles like albendazole. veteriankey.commerckvetmanual.commims.com Such assays can involve measuring the inhibition of tubulin polymerization or using immunofluorescence techniques to visualize the disruption of microtubule structures within treated cells. These in vitro studies are vital for understanding the selective toxicity of this compound's active metabolites to parasite tubulin, which contributes to their wide safety margin in mammalian hosts. merckvetmanual.com

Artificial Rumen and Gastrointestinal Fluid Models

Artificial rumen and gastrointestinal fluid models are crucial for understanding the initial biotransformation of this compound, particularly in ruminants. These in vitro systems mimic the reductive environment of the gastrointestinal tract, allowing researchers to observe the conversion of this compound into its active anthelmintic forms. Studies utilizing dual-flow continuous-culture fermenters, inoculated with ruminal fluid, have demonstrated the efficient biotransformation of this compound (NTB) into albendazole (ABZ) and its subsequent oxidation to albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO2) researchgate.netplos.orgfrontiersin.orgresearchgate.net.

Key findings from these models indicate that ruminal microflora play a significant role in the metabolism of this compound. For instance, the reductive environment of the ruminant gastrointestinal tract contributes to the metabolic reduction of benzimidazole (B57391) drugs, leading to the formation of albendazole from this compound researchgate.netplos.orgresearchgate.net. This reductive biotransformation can enhance the efficacy of orally administered this compound by favoring the production of albendazole, which is considered the most potent anthelmintic molecule researchgate.net.

Furthermore, the type of diet fed to animals can influence the composition and distribution of the microbial population in the rumen, thereby affecting the pattern of drug biotransformation. Research has shown that ruminal fluid from sheep fed a concentrate diet exhibited more efficient nitroreduction of this compound and sulfreduction of albendazole sulfoxide compared to those fed hay uth.gr. This highlights the importance of dietary considerations in optimizing drug metabolism and efficacy.

A study involving artificial rumens maintained at 39°C and pH 6.4, simulating standard ruminal fermentation conditions, analyzed the concentrations of this compound, albendazole, albendazole sulfoxide, and albendazole sulfone over an 8-hour period after dosing. The results confirmed reductive metabolism by ruminal bacteria, leading to increased concentrations of albendazole researchgate.net.

Table 1: Biotransformation of this compound in Artificial Rumen Models

Initial CompoundMetabolites ObservedKey ProcessReference
This compound (NTB)Albendazole (ABZ), Albendazole Sulfoxide (ABZSO), Albendazole Sulfone (ABZSO2)Reduction, Cyclization, Oxidation researchgate.netplos.orgresearchgate.net
Albendazole (ABZ)Albendazole Sulfoxide (ABZSO), Albendazole Sulfone (ABZSO2)Oxidation researchgate.netresearchgate.net
Albendazole Sulfoxide (ABZSO)Albendazole (ABZ)Sulfreduction uth.gr

In Vivo Animal Models for Pharmacokinetic and Efficacy Evaluations

In vivo animal models are indispensable for evaluating the pharmacokinetics (PK) and efficacy of this compound under physiological conditions. These studies provide comprehensive data on how the drug is absorbed, distributed, metabolized, and excreted in living organisms, as well as its effectiveness against target parasites.

Pharmacokinetic studies of this compound and its metabolites have been extensively conducted in various ruminant species, including sheep and cattle, and also in other animals like gerbils and horses researchgate.netsemanticscholar.orgnih.govnih.gov. Following oral administration of this compound, the parent compound itself is often not detected in plasma, or only at very low levels, while its active metabolites, primarily albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO2), reach measurable concentrations researchgate.netsemanticscholar.org. This underscores this compound's role as a prodrug requiring in vivo biotransformation for therapeutic action. For example, in horses treated orally with 10 mg/kg this compound, neither this compound nor albendazole were detected in plasma, but albendazole sulfoxide and sulfone were present semanticscholar.org. Maximum plasma concentrations of ABZSO (0.53 ± 0.14 µg/ml) and ABZSO2 (0.36 ± 0.09 µg/ml) were observed at 10.50 and 19.50 hours, respectively semanticscholar.org. In gerbils, oral administration of 50 mg/kg this compound showed incomplete biotransformation of this compound over time, with increased biotransformation in infected animals, while ABZSO and ABZSO2 pharmacokinetic profiles remained similar in both infected and non-infected animals nih.gov.

Efficacy evaluations in animal models demonstrate this compound's broad-spectrum anthelmintic activity. In sheep with naturally acquired gastrointestinal nematode infections, this compound has shown high efficacy against various species. A study involving cross-bred spring lambs demonstrated significant reductions in fecal egg production and high efficacy in removing adult nematodes frontiersin.org.

Table 2: Efficacy of this compound against Gastrointestinal Nematodes in Sheep

Nematode Species (Adults)Efficacy at 7.5 mg/kg (%)Efficacy at 20 mg/kg (%)Reference
Ostertagia spp.96.20100 frontiersin.org
Trichostrongylus spp.10098.72 frontiersin.org
Nematodirus spp.100100 frontiersin.org
Haemonchus contortus100100 frontiersin.org
Overall Efficacy (all life stages)90.1698.77 frontiersin.org

Molecular Biology Techniques for Resistance Characterization

The emergence of anthelmintic resistance is a significant challenge in parasite control. Molecular biology techniques are pivotal in characterizing the mechanisms underlying this resistance, particularly for benzimidazole anthelmintics like this compound's active metabolite, albendazole. While direct studies specifically on "this compound resistance" using these techniques may be less documented than for its active form, the principles and methodologies applied to benzimidazole resistance are directly relevant.

Gene Sequencing and Polymorphism Analysis

Gene sequencing and polymorphism analysis are fundamental for identifying genetic changes associated with anthelmintic resistance. For benzimidazole anthelmintics, resistance is primarily linked to single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene of helminths plos.orgfrontiersin.orgresearchgate.netnih.govnih.govcambridge.orgplos.orgmdpi.comdiva-portal.orgcambridge.orgbiorxiv.orgresearchsquare.comresearchgate.netnih.gov. These mutations lead to amino acid substitutions that can reduce the binding affinity of the drug to its target protein, β-tubulin, thereby impairing its ability to disrupt microtubule polymerization researchgate.netnih.govdiva-portal.org.

The most commonly identified SNPs associated with benzimidazole resistance occur at specific codons:

Codon 167: Phenylalanine (TTC, TTT) to Tyrosine (TAC, TAT) (F167Y) plos.orgfrontiersin.orgresearchgate.netcambridge.orgplos.orgmdpi.comdiva-portal.orgcambridge.orgbiorxiv.org.

Codon 198: Glutamic acid (GAG, GAA) to Alanine (GCG, GCA) (E198A) plos.orgfrontiersin.orgresearchgate.netcambridge.orgplos.orgmdpi.comdiva-portal.orgcambridge.orgbiorxiv.org. An E198L (leucine) polymorphism has also been reported to confer resistance researchsquare.comresearchgate.net.

Codon 200: Phenylalanine (TTC, TTT) to Tyrosine (TAC, TAT) (F200Y) plos.orgfrontiersin.orgresearchgate.netcambridge.orgplos.orgmdpi.comdiva-portal.orgcambridge.orgbiorxiv.orgresearchsquare.comresearchgate.net.

Techniques such as allele-specific PCR, multiplex PCR, quantitative PCR (qPCR), and pyrosequencing are employed to detect these SNPs plos.orgresearchgate.netplos.orgcambridge.orgresearchsquare.com. These molecular diagnostic methods offer higher sensitivity and specificity compared to traditional phenotypic assays and can quantify the frequency of resistance alleles in parasite populations, which is predictive of drug efficacy plos.orgresearchgate.netcambridge.orgmdpi.comscielo.br.

Gene Expression Profiling (Transcriptomics)

Gene expression profiling, or transcriptomics, involves the large-scale study of RNA transcripts produced by an organism's genome. This technique is used to identify genes that are differentially expressed in drug-resistant parasite strains compared to susceptible ones, providing insights into the molecular mechanisms of resistance researchgate.netsemanticscholar.orgnih.govdiva-portal.orggla.ac.ukscielo.brpeerj.complos.orgnih.govplos.orgunam.mxnih.gov.

In the context of benzimidazole resistance, transcriptomic studies have revealed several key changes. For instance, exposure to benzimidazole drugs can lead to the upregulation of classical xenobiotic response genes, including a group of UDP-glucuronosyl/glucosyl transferase (UGT) enzymes, which are involved in drug biotransformation researchgate.net. Additionally, the upregulation of cellular efflux mechanisms, such as P-glycoproteins (Pgps), which transport molecules out of the cell, can reduce intracellular drug concentrations and contribute to resistance nih.govscielo.brresearchgate.net. Changes in the expression of drug metabolism enzymes also play a role in non-specific resistance mechanisms nih.gov.

Application of Omics Technologies in this compound Research

Omics technologies, including genomics, transcriptomics, and proteomics, provide a holistic view of biological systems by enabling large-scale analysis of biological molecules researchgate.netplos.orgwikipedia.org. Their application in anthelmintic research, including studies on this compound, is crucial for understanding complex drug-parasite interactions, identifying novel drug targets, and elucidating resistance mechanisms. These technologies leverage advancements in sequencing, bioinformatics, and analytical tools like mass spectrometry, allowing for comprehensive insights into the structure, function, and dynamics of organisms in response to drug treatment researchgate.netnih.gov.

Proteomics for Target Identification and Resistance Mechanisms

In anthelmintic research, proteomics can be used to:

Identify Drug Targets: By analyzing protein binding and interactions, proteomics can pinpoint the specific proteins that a drug interacts with, providing insights into its mechanism of action nih.gov.

Elucidate Resistance Mechanisms: Proteomic approaches can detect differential protein expression (upregulation or downregulation) in resistant parasite strains compared to susceptible ones researchgate.netevotec.com. For benzimidazole resistance, studies have shown that resistant Haemonchus contortus strains treated with albendazole exhibit an upregulation of antioxidant and metabolic enzymes, alongside a downregulation of structural and cytoskeletal proteins (e.g., actin, troponin T) researchgate.net. These changes suggest adaptive responses by the parasite to drug pressure.

Discover Biomarkers: Proteomics can identify protein biomarkers that indicate the presence or development of anthelmintic resistance, facilitating early detection and more effective management strategies evotec.com.

While specific proteomic studies focusing solely on this compound's direct effects on parasite proteomes are not extensively detailed, the application of these methodologies to albendazole and other benzimidazoles provides a direct framework for this compound research, given its metabolic conversion to these active compounds.

Future Directions in Netobimin Research

Exploration of Combinatorial Anthelmintic Strategies involving Netobimin

The increasing prevalence of anthelmintic resistance necessitates the exploration of combinatorial strategies involving this compound. As this compound is a prodrug that metabolizes to albendazole (B1665689) sulphoxide and albendazole, research into combinations involving benzimidazoles (BZs) is highly relevant. The principle behind combination deworming is to utilize two or more drugs with distinct modes of action to target parasites, aiming to achieve synergistic effects that are greater than the sum of individual drug activities, or at least additive effects, thereby overcoming resistance and potentially delaying the emergence of new resistant strains.

Studies have demonstrated the potential of such approaches. For instance, in goats, a combination of a benzimidazole (B57391) (BZ) and a salicylanilide (B1680751) (SA) resulted in a 99% fecal egg count reduction (FECR), even in flocks where BZ alone showed variable efficacy (e.g., 37% in one instance). More directly, research in sheep naturally infected with gastrointestinal nematodes, where resistance to single drugs was present, found that a combination of closantel (B1026) (a salicylanilide) and albendazole (the active form derived from this compound) effectively reduced fecal egg output by 96.46% to 96.88%. This contrasted with resistance observed against single administrations of closantel, albendazole, or fenbendazole (B1672488), and even against a closantel + fenbendazole combination. These findings underscore the utility of combining drugs with different mechanisms to manage existing resistance and improve control of parasitic infections.

Table 3: Anthelmintic Efficacy of Single vs. Combined Treatments against Gastrointestinal Nematodes in Sheep

TreatmentMean % EPG Reduction (Day 14)Mean % EPG Reduction (Day 21)Resistance StatusReference
Closantel (CLOS)≤ 95%≤ 95%Resistant
Albendazole (ABZ)≤ 95%≤ 95%Resistant
Fenbendazole (FBZ)≤ 95%≤ 95%Resistant
CLOS + FBZ≤ 95%≤ 95%Resistant
CLOS + ABZ96.46 ± 3.04%96.88 ± 3.04%Susceptibility Confirmed

Note: EPG = Eggs Per Gram. Resistance was determined when FECR ≤ 95% with a lower confidence limit ≤ 90%.

Q & A

Q. What pharmacokinetic parameters are critical for evaluating Netobimin's bioavailability in preclinical studies, and how are they determined experimentally?

Key parameters include maximum plasma concentration (Cmax) , time to Cmax (Tmax) , area under the plasma concentration-time curve (AUC) , and elimination half-life (t1/2) . These are measured via plasma sampling after administration, followed by liquid chromatography-mass spectrometry (LC-MS) or HPLC analysis. For example, in calf studies, Cmax and Tmax for this compound’s trisamine formulation were 2.20 ± 1.03 μg/mL (0.75 ± 0.19 h), while zwitterion formulations showed lower Cmax (1.37 ± 0.59 μg/mL) . Statistical methods like ANOVA and non-parametric tests (e.g., Wilcoxon rank sum) are used to compare formulations .

Q. What validated analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?

Stability-indicating chromatographic techniques, such as reverse-phase HPLC coupled with UV detection or mass spectrometry, are widely used. For instance, degradation products of this compound can be identified via molecular ion peaks (e.g., m/z 420 for intact this compound vs. m/z 362 for its degradation product) using MS spectra . Method validation should include linearity (regression equations), precision, and recovery rates, as demonstrated in pharmaceutical formulation analyses .

Q. How are acute toxicity and irritancy profiles of this compound assessed in compliance with OECD guidelines?

Acute oral toxicity (LD50 > 2,000 mg/kg in rats), skin corrosion (Draize test in rabbits showing mild irritation), and mutagenicity (AMES test negative for gene mutations) are evaluated. These studies require adherence to standardized protocols like OECD Test No. 423 and 404 .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between experimental phases, such as variations in Cmax and AUC for this compound metabolites?

Phase-related differences may arise from enzyme induction (e.g., liver microsomal enzymes) altering metabolite kinetics. For example, albendazole sulfone’s t1/2 increased significantly in zwitterion formulations (7.77 ± 4.72 h vs. 2.87 ± 0.61 h for trisamine), suggesting formulation-dependent metabolic pathways . Researchers should use crossover study designs (e.g., 4×4 Latin square) to control inter-individual variability and apply mixed-effects models to account for phase effects .

Q. What methodological considerations are essential for establishing bioequivalence between this compound formulations in veterinary applications?

Bioequivalence requires comparative assessment of AUC, Cmax, and Tmax using a crossover design. For instance, no significant differences were observed in AUC for this compound (7.59 ± 3.11 vs. 6.98 ± 1.60 μg·h/mL) between trisamine and zwitterion formulations, supporting bioequivalence despite differing Cmax values . Statistical power analysis and adherence to EMA/FDA guidelines for bioequivalence margins (typically 80–125% for AUC/Cmax) are critical .

Q. How can in vitro genotoxicity assays (e.g., Ames test, micronucleus) be optimized to assess this compound’s safety profile?

Use metabolic activation systems (e.g., S9 liver fractions) to mimic in vivo conditions. While this compound showed no mutagenicity in AMES tests , conflicting results from micronucleus assays (if observed) require dose-response analysis and comparison with positive controls (e.g., cyclophosphamide). Ensure compliance with OECD Test No. 471 and 487 .

Q. What strategies mitigate variability in metabolite quantification, such as albendazole sulfoxide/sulfone ratios, across pharmacokinetic studies?

Standardize sampling intervals (e.g., 0–24 h post-administration) and validate extraction protocols for metabolites. For example, albendazole sulfone’s AUC ratio varied between formulations (1.8 vs. 2.4), likely due to differential sulfoxidation rates. Use isotope-labeled internal standards in LC-MS to improve accuracy .

Methodological Guidelines

  • Experimental Design : Use crossover studies with washout periods to minimize carryover effects. Include ≥4 replicates per group to ensure statistical robustness .
  • Data Analysis : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normally distributed data (e.g., Tmax) and ANOVA for parametric variables (AUC, Cmax) .
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, including chromatographic conditions and statistical thresholds (e.g., P < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.